Product packaging for 2-Bromo-3,4,5-trimethoxybenzoic acid(Cat. No.:CAS No. 23346-82-9)

2-Bromo-3,4,5-trimethoxybenzoic acid

Cat. No.: B181829
CAS No.: 23346-82-9
M. Wt: 291.09 g/mol
InChI Key: AUVPVHYYPCTFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3,4,5-trimethoxybenzoic acid is a useful research compound. Its molecular formula is C10H11BrO5 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO5 B181829 2-Bromo-3,4,5-trimethoxybenzoic acid CAS No. 23346-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4,5-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPVHYYPCTFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310373
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23346-82-9
Record name 23346-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23346-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid from 3,4,5-trimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis, from its precursor 3,4,5-trimethoxybenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflow.

Introduction

This compound is a key intermediate in the preparation of various compounds, including the antipsychotic drug remoxipride. The targeted bromination of 3,4,5-trimethoxybenzoic acid at the 2-position is a critical transformation, and various methods have been developed to achieve this with high efficiency and selectivity. This guide focuses on the direct bromination of the aromatic ring, a common and effective strategy.

Reaction and Mechanism

The synthesis involves the electrophilic aromatic substitution of 3,4,5-trimethoxybenzoic acid. The electron-donating methoxy groups activate the benzene ring, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance and the directing effects of the substituents, the bromine atom is selectively introduced at the C-2 position.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental protocols for the synthesis of this compound

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,4,5-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-3,4,5-trimethoxybenzoic acid (CAS No. 23346-82-9). While experimentally determined quantitative data for this specific compound are limited in publicly available literature, this document compiles its fundamental molecular and predicted spectral properties. Furthermore, it furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, applicable to this and related substituted benzoic acid derivatives. These methodologies are critical for researchers engaged in the synthesis, characterization, and application of novel chemical entities. A logical workflow for the preliminary assessment of its potential biological activity as a bacterial efflux pump inhibitor, a plausible area of interest for trimethoxybenzoic acid derivatives, is also presented.

Core Physicochemical Data

The following tables summarize the available and predicted data for this compound. It is important to note that many of these values are predicted and await experimental verification.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 23346-82-9[1]
Molecular Formula C₁₀H₁₁BrO₅N/A
Molecular Weight 291.09 g/mol [2]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

Table 2: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H (H-6)SingletSinglet
Methoxy-H (3x OCH₃)Distinct SingletsSinglet
Carboxylic Acid-HBroad SingletSinglet
The chemical shifts are highly dependent on the solvent and concentration.[1]

Synthesis and Characterization

The synthesis of this compound typically begins with the more readily available precursor, 3,4,5-trimethoxybenzoic acid, or its corresponding esters. A common synthetic strategy involves the direct bromination of methyl 3,4,5-trimethoxybenzoate, followed by the hydrolysis of the ester group to yield the final carboxylic acid.[1]

Synthesis_Workflow Start 3,4,5-Trimethoxybenzoic Acid Ester Methyl 3,4,5-trimethoxybenzoate Start->Ester Esterification Brominated_Ester Methyl 2-bromo-3,4,5-trimethoxybenzoate Ester->Brominated_Ester Bromination Final_Product This compound Brominated_Ester->Final_Product Hydrolysis

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement: The apparatus is heated at a steady rate (e.g., 10°C/minute) to approach the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents at a specific temperature.

Materials:

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Incubation: The vials are agitated in a constant temperature shaker or water bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm filter to remove any solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectroscopy can be used by creating a standard curve. Alternatively, a more universal method like HPLC with a suitable detector can be employed.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or in molarity (mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Sample Preparation: A known amount of the compound is dissolved in a specific volume of a suitable solvent to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, and the setup is placed on a magnetic stirrer. The system is purged with an inert gas to remove dissolved CO₂.

  • Titration: The standardized base solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of inflection) is determined from the curve. The pKa is the pH at which half of the acid has been neutralized (half-equivalence point).

Potential Biological Activity: A Workflow for Efflux Pump Inhibitor Screening

While direct evidence of the biological activity of this compound is not prominent in the literature, derivatives of trimethoxybenzoic acid have been investigated as potential inhibitors of bacterial efflux pumps.[3] Efflux pumps are proteins in bacteria that can expel antibiotics, leading to drug resistance. The following workflow illustrates a general approach to screening for such activity.

EPI_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound This compound MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Synergy Antibiotic Synergy Assay MIC->Synergy Efflux_Assay Efflux Pump Substrate Accumulation Assay Synergy->Efflux_Assay Active Compounds Toxicity Cytotoxicity Assay Efflux_Assay->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Non-toxic Hits ADME In Vitro ADME/Tox Profiling SAR->ADME

Caption: A logical workflow for screening this compound as a potential bacterial efflux pump inhibitor.

Conclusion

This compound is a compound of interest for which detailed, experimentally verified physicochemical data remains to be fully characterized in the public domain. This guide has consolidated the available information and provided robust, standardized protocols for the determination of its key properties. The outlined methodologies are fundamental for any research and development program involving this and structurally similar molecules. The potential for this class of compounds to act as bacterial efflux pump inhibitors suggests a promising avenue for future investigation, and the provided workflow offers a strategic approach to such studies. Further experimental work is crucial to fully elucidate the physicochemical profile and biological potential of this compound.

References

"2-Bromo-3,4,5-trimethoxybenzoic acid CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,4,5-trimethoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated derivative of trimethoxybenzoic acid. The presence of the bromine atom and the methoxy groups on the benzoic acid core imparts specific reactivity and properties that make it a useful intermediate in the synthesis of more complex molecules.

PropertyValue
CAS Number 23346-82-9[1]
Molecular Formula C₁₀H₁₁BrO₅[1]
Molecular Weight 291.1 g/mol [2]
Boiling Point 360.2°C at 760 mmHg[2]

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a suitable precursor, such as 3,4,5-trimethoxybenzoic acid or its corresponding ester. The following is a representative experimental protocol based on general procedures for the bromination of aromatic compounds.

Experimental Protocol: Bromination of 3,4,5-trimethoxybenzoic acid

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) to the stirred solution. The molar ratio of NBS to the starting material should be approximately 1.1:1.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

G start Start: 3,4,5-trimethoxybenzoic acid dissolve Dissolve in anhydrous DMF start->dissolve cool Cool in ice bath dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Stir at room temperature add_nbs->react monitor Monitor reaction by TLC react->monitor quench Pour into ice water monitor->quench Reaction complete extract Extract with dichloromethane quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization concentrate->purify end_product End: this compound purify->end_product

A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of various biologically active compounds. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups.[1] This makes it a valuable scaffold for the development of new therapeutic agents.

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs, trimethoxybenzoic acid derivatives, have been investigated for a range of biological activities. These activities often stem from their ability to interact with various cellular targets. The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug Discovery Workflow:

G start This compound derivatization Chemical Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) start->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A logical workflow for the use of this compound in a drug discovery program.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3,4,5-trimethoxybenzoic acid. Due to the limited availability of public experimental data for this specific compound, this guide presents a detailed predicted analysis based on fundamental NMR principles and comparative data from structurally analogous molecules. This document serves as a practical resource for the structural elucidation and quality control of this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, methoxy, and carboxylic acid protons. The introduction of a bromine atom at the C2 position significantly influences the electronic environment and, consequently, the chemical shifts of the neighboring protons compared to its parent compound, 3,4,5-trimethoxybenzoic acid. The predicted spectral data in a common NMR solvent, such as DMSO-d₆, are summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet, broad1HThe acidic proton is typically broad and its chemical shift is solvent and concentration dependent.
Aromatic (H-6)7.1 - 7.4Singlet1HThe sole aromatic proton is expected to appear as a singlet due to the absence of adjacent protons for coupling.[1]
Methoxy (-OCH₃ at C4)~3.9Singlet3HThe chemical shift is influenced by its para position relative to the carboxylic acid and meta to the bromine.
Methoxy (-OCH₃ at C5)~3.8Singlet3HThis methoxy group is ortho to the remaining aromatic proton and meta to the carboxylic acid.
Methoxy (-OCH₃ at C3)~3.7Singlet3HThis methoxy group is ortho to the bromine atom and the carboxylic acid, likely experiencing the most significant electronic effects.

Structural and Signaling Analysis

The substitution pattern on the benzene ring is key to interpreting the ¹H NMR spectrum. The parent compound, 3,4,5-trimethoxybenzoic acid, displays a high degree of symmetry, resulting in a single signal for the two equivalent aromatic protons and two signals for the three methoxy groups (one for the para-methoxy and one for the two equivalent meta-methoxy groups).

The introduction of a bromine atom at the C2 position desymmetrizes the molecule. This has two main consequences:

  • Aromatic Region: The single remaining proton at the C6 position has no adjacent protons to couple with, leading to a predicted singlet.

  • Methoxy Region: The three methoxy groups at positions C3, C4, and C5 are no longer chemically equivalent due to their different spatial relationships with the bromine and carboxylic acid groups. Therefore, three distinct singlets are predicted for these nine protons.[1]

The following diagram illustrates the logical flow of the spectral analysis:

G Workflow for ¹H NMR Spectrum Analysis A Acquire ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B G Integrate Proton Signals A->G I Analyze Multiplicity (Splitting Patterns) A->I C Analyze Chemical Shift Regions B->C D Carboxylic Acid Proton (12-13 ppm) C->D E Aromatic Proton (7.1-7.4 ppm) C->E F Methoxy Protons (3.7-3.9 ppm) C->F J Confirm Structural Assignments D->J E->J F->J H Determine Proton Ratios G->H H->J I->J

Caption: A flowchart outlining the systematic approach to the analysis of the ¹H NMR spectrum of this compound.

The signaling pathways and through-space interactions can be visualized as follows, highlighting the influence of the substituents on the proton signals.

G Proton Signal Relationships and Influences cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals H6 H-6 Signal_H6 Singlet (~7.2 ppm) H6->Signal_H6 generates COOH -COOH COOH->H6 deshields (ortho) OCH3_3 -OCH3 (C3) COOH->OCH3_3 deshields (ortho) Signal_COOH Broad Singlet (~12.5 ppm) COOH->Signal_COOH generates Signal_OCH3_3 Singlet (~3.7 ppm) OCH3_3->Signal_OCH3_3 generates OCH3_4 -OCH3 (C4) Signal_OCH3_4 Singlet (~3.9 ppm) OCH3_4->Signal_OCH3_4 generates OCH3_5 -OCH3 (C5) Signal_OCH3_5 Singlet (~3.8 ppm) OCH3_5->Signal_OCH3_5 generates Br Br (C2) Br->H6 influences Br->OCH3_3 deshields (ortho)

Caption: A diagram illustrating the correlation between the protons in this compound and their predicted ¹H NMR signals, including the electronic influence of the bromine and carboxylic acid groups.

Experimental Protocol

A standard experimental protocol for acquiring the ¹H NMR spectrum of this compound is as follows. This protocol is based on general procedures for the NMR analysis of organic compounds.[2]

Table 2: Experimental Protocol for ¹H NMR Spectroscopy

Step Procedure Details and Considerations
1. Sample Preparation WeighingAccurately weigh 5-10 mg of this compound.
DissolutionDissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
Internal StandardAdd a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup InstrumentA 400 MHz or higher field NMR spectrometer is recommended for better signal resolution.
ShimmingShim the magnetic field to achieve optimal homogeneity and resolution.
LockingLock the spectrometer on the deuterium signal of the solvent.
Tuning and MatchingTune and match the probe for the ¹H frequency.
3. Data Acquisition Pulse SequenceA standard single-pulse experiment is typically sufficient.
Acquisition ParametersSet appropriate parameters, including the number of scans (e.g., 16-64), relaxation delay (e.g., 1-5 seconds), and spectral width (e.g., -2 to 16 ppm).
4. Data Processing Fourier TransformApply a Fourier transform to the acquired Free Induction Decay (FID).
PhasingManually or automatically phase the spectrum to obtain pure absorption peaks.
Baseline CorrectionApply a baseline correction to ensure accurate integration.
ReferencingReference the spectrum to the internal standard (TMS at 0.00 ppm).
IntegrationIntegrate the area under each peak to determine the relative number of protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative for structural confirmation. The key features are a single aromatic proton signal and three distinct methoxy group signals, which directly result from the desymmetrizing effect of the bromine substituent. This in-depth guide, combining predicted data with a detailed experimental protocol and analytical workflows, provides a solid foundation for researchers and professionals working with this compound. The provided diagrams offer a clear visualization of the analytical process and the structural relationships that govern the spectral features.

References

"mass spectrometry of 2-Bromo-3,4,5-trimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mass spectrometry of 2-Bromo-3,4,5-trimethoxybenzoic acid is currently unavailable due to a lack of publicly accessible experimental data. While theoretical predictions regarding its mass spectrometric behavior can be made, this guide cannot be completed without actual experimental results and detailed protocols.

Predicted Mass Spectrometry Data

Based on the structure of this compound (C₁₀H₁₁BrO₅), the expected molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity at m/z 290 and 292, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzoic acids suggest the potential loss of various functional groups. A summary of predicted key fragments is presented below.

Fragment IonPredicted m/z
[C₁₀H₁₁BrO₅]⁺290/292
[C₁₀H₁₀BrO₄]⁺273/275
[C₉H₁₀BrO₃]⁺245/247

Experimental Protocols

Detailed experimental protocols for the mass spectrometry of this compound are not available in the reviewed literature. Generally, analysis would be conducted using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

A general workflow for such an analysis would involve:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing A Dissolve 2-Bromo-3,4,5- trimethoxybenzoic acid in a suitable solvent B Introduce sample into the mass spectrometer A->B C Ionize the sample (e.g., EI or ESI) B->C D Separate ions by mass-to-charge ratio C->D E Detect ions D->E F Generate mass spectrum E->F G Identify molecular ion and fragment peaks F->G H Interpret fragmentation pattern G->H

Caption: A generalized workflow for the mass spectrometric analysis of an organic compound.

Fragmentation Pathway

The fragmentation of this compound would likely proceed through the loss of small molecules from the molecular ion. A predicted fragmentation pathway is illustrated below.

fragmentation_pathway M [C₁₀H₁₁BrO₅]⁺ m/z 290/292 (Molecular Ion) F1 [C₁₀H₁₀BrO₄]⁺ m/z 273/275 M->F1 -OH F2 [C₉H₁₀BrO₃]⁺ m/z 245/247 F1->F2 -CO

Caption: Predicted fragmentation pathway for this compound.

Further research is required to obtain experimental data to validate these predictions and provide a comprehensive understanding of the mass spectrometric behavior of this compound.

"solubility of 2-Bromo-3,4,5-trimethoxybenzoic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Bromo-3,4,5-trimethoxybenzoic Acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide therefore provides a framework for determining and utilizing solubility data for this compound. It includes a detailed, standard experimental protocol for solubility determination and offers a logical workflow for solvent selection based on general principles of organic chemistry. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. Its chemical structure, featuring a carboxylic acid group, three methoxy groups, and a bromine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction optimization, purification via recrystallization, and formulation development.

This technical guide offers a comprehensive overview of the methodologies required to determine the solubility of this compound and provides a logical framework for solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₅
Molecular Weight 291.09 g/mol
Appearance Expected to be a solid crystalline powder
pKa The carboxylic acid group imparts acidic properties, with a pKa value that can be estimated based on similar benzoic acid derivatives.
Polarity The molecule possesses both polar (carboxylic acid, methoxy groups) and non-polar (benzene ring) features, suggesting solubility in a range of organic solvents.

Qualitative Solubility Profile

Quantitative Solubility Data

As noted, specific experimental data on the solubility of this compound in various organic solvents is not found in publicly available literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., MethanolPolar Protic25Data to be determinedData to be determined
e.g., EthanolPolar Protic25Data to be determinedData to be determined
e.g., AcetonePolar Aprotic25Data to be determinedData to be determined
e.g., Ethyl AcetateModerately Polar25Data to be determinedData to be determined
e.g., DichloromethaneNon-polar25Data to be determinedData to be determined
e.g., TolueneNon-polar25Data to be determinedData to be determined
e.g., HexaneNon-polar25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for this purpose.[1] This protocol outlines the steps for determining the thermodynamic solubility of this compound in an organic solvent.

5.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant-temperature shaker or bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

5.2. Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. An excess of solid is crucial to ensure that equilibrium with the dissolved state is achieved.[1]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 25 °C).[1]

    • Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

    • For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.[1] A calibration curve should be generated using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[1]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general process for solvent selection for recrystallization.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 Seal vial sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Measure concentration (HPLC/UV-Vis) ana2->ana3 calc1 Calculate solubility from concentration and dilution factor ana3->calc1

Figure 1: A general workflow for the experimental determination of solubility.

G Figure 2: Logical Workflow for Recrystallization Solvent Selection start Start: Crude Solid test_solubility {Test Solubility in Various Solvents | Goal: Find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.} start->test_solubility soluble_cold Soluble at Room Temp? test_solubility->soluble_cold soluble_hot Soluble when Hot? soluble_cold->soluble_hot No bad_solvent1 Poor Solvent (Product won't crystallize) soluble_cold->bad_solvent1 Yes insoluble Insoluble Even when Hot? soluble_hot->insoluble No good_solvent Good Recrystallization Solvent soluble_hot->good_solvent Yes bad_solvent2 Poor Solvent (Cannot dissolve product) insoluble->bad_solvent2 Yes consider_pair {Consider Solvent Pair | Use a 'good' solvent to dissolve and a 'poor' solvent to precipitate.} insoluble->consider_pair No (Partially Soluble)

Figure 2: A logical workflow for selecting a suitable solvent for recrystallization.

References

An In-depth Technical Guide to the Biosynthesis of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid derivatives are a diverse class of molecules that play crucial roles in plant defense, signaling, and development. They also serve as precursors to a wide array of pharmaceuticals, agrochemicals, and industrial compounds. Understanding the intricate biosynthetic pathways that lead to the formation of these valuable molecules is paramount for their targeted production and for the development of novel drugs and bio-based chemicals. This technical guide provides a comprehensive overview of the core biosynthetic routes to substituted benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Biosynthetic Pathways

The biosynthesis of substituted benzoic acid derivatives is not a linear process but rather a complex network of interconnected pathways that vary across different organisms and even within different tissues of the same organism. The primary routes originate from central metabolism, primarily through the shikimate pathway, and involve subsequent modifications via phenylalanine-dependent and independent routes.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[1] This pathway serves as the foundational source of the aromatic ring for many substituted benzoic acid derivatives. The key branch point for benzoic acid biosynthesis from this pathway is the intermediate, chorismate .[2]

Chorismate can be directly converted to several important benzoic acid derivatives. A notable example is the biosynthesis of salicylic acid (SA) , a critical plant hormone involved in defense against pathogens.[3][4]

  • Isochorismate Pathway to Salicylic Acid: In many plants, the primary route to salicylic acid is through the isochorismate pathway.[3][5]

    • Chorismate is first isomerized to isochorismate by the enzyme isochorismate synthase (ICS) .[3]

    • In Arabidopsis thaliana, isochorismate is then transported from the plastid to the cytosol.

    • In the cytosol, isochorismate is conjugated to glutamate by PBS3 (avrPphB Susceptible 3) to form isochorismate-9-glutamate.

    • This conjugate spontaneously decomposes to yield salicylic acid .[3]

Chorismate_to_Salicylic_Acid Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Isochorismate_Glutamate Isochorismate-9-Glutamate Isochorismate->Isochorismate_Glutamate PBS3 Salicylic_Acid Salicylic Acid Isochorismate_Glutamate->Salicylic_Acid Spontaneous decomposition

Other benzoic acid derivatives, such as p-hydroxybenzoic acid, can also be formed directly from chorismate in some bacteria through the action of chorismate pyruvate-lyase.[2]

Phenylalanine-Dependent Pathways

In many organisms, the biosynthesis of benzoic acid and its derivatives begins with the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway. These pathways involve the shortening of the three-carbon side chain of phenylalanine to a single carboxyl group. Two main routes have been elucidated: the β-oxidative and the non-β-oxidative pathways.[6][7]

This pathway is analogous to the β-oxidation of fatty acids and involves a series of CoA-dependent reactions.[7][8]

  • L-Phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .[9]

  • Cinnamic acid is then activated to cinnamoyl-CoA by a cinnamate-CoA ligase (CNL) or a related acyl-activating enzyme.[10]

  • Cinnamoyl-CoA undergoes hydration and oxidation by a bifunctional cinnamoyl-CoA hydratase/dehydrogenase (CHD) to form 3-oxo-3-phenylpropanoyl-CoA .[11][12]

  • Finally, 3-ketoacyl-CoA thiolase (KAT) catalyzes the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA.[4]

  • Benzoyl-CoA can then be hydrolyzed to benzoic acid or used as a precursor for other derivatives.

Beta_Oxidative_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL/AAE Three_Hydroxy 3-Hydroxy-3-phenyl- propanoyl-CoA Cinnamoyl_CoA->Three_Hydroxy CHD (Hydratase) Three_Oxo 3-Oxo-3-phenyl- propanoyl-CoA Three_Hydroxy->Three_Oxo CHD (Dehydrogenase) Benzoyl_CoA Benzoyl-CoA Three_Oxo->Benzoyl_CoA KAT Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid Thioesterase

This pathway involves the shortening of the cinnamic acid side chain without the formation of CoA intermediates in the core chain-shortening step.[8][13]

  • Similar to the β-oxidative pathway, the process starts with the conversion of L-phenylalanine to trans-cinnamic acid by PAL .

  • The subsequent steps are less universally defined but generally proceed through the formation of benzaldehyde .[14]

  • Benzaldehyde is then oxidized to benzoic acid by a benzaldehyde dehydrogenase .[15]

The exact mechanism of the conversion of cinnamic acid to benzaldehyde is still under investigation and may involve hydration and retro-aldol cleavage reactions.[14]

Non_Beta_Oxidative_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzaldehyde Benzaldehyde Cinnamic_Acid->Benzaldehyde Multiple Steps Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Benzaldehyde Dehydrogenase

Other Biosynthetic Routes

Substituted benzoic acids can also be synthesized through the degradation of other compounds. For instance, the biotransformation of styrene can yield benzoic acid through a multi-step enzymatic cascade in engineered microorganisms.[3] This pathway represents a promising avenue for the sustainable production of benzoic acid from plastic waste.

Quantitative Data on Key Enzymes and Pathways

The efficiency and regulation of benzoic acid biosynthesis are governed by the kinetic properties of the involved enzymes and the metabolic flux through the different pathways. The following tables summarize key quantitative data from the literature.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (U/mg)Reference
Isochorismate Synthase (AtICS1) Arabidopsis thalianaChorismate41.50.65-[4]
Cinnamate-CoA Ligase (HcCNL) Hypericum calycinumCinnamic Acid10.3--[16]
4-Coumaric Acid21.7--[16]
Benzoyl-CoA Ligase Anaerobic syntrophic cultureBenzoate40-1.05[15]
2-Fluorobenzoate280-1.0[15]
3-Fluorobenzoate1480-0.7[15]
4-Fluorobenzoate320-0.98[15]
ATP160-1.08[15]
Coenzyme A70-1.05[15]
Benzoyl-CoA Reductase Thauera aromaticaBenzoyl-CoA< 501.6-[5][17]
ATP600--[5]

Table 1: Kinetic Parameters of Key Enzymes in Benzoic Acid Biosynthesis

Organism/SystemPrecursorProductYield/ConcentrationConditionsReference
Escherichia coli (engineered)StyreneBenzoic Acid133-146 mM (16.2-17.8 g/L)Whole-cell biotransformation[3]
Escherichia coli (engineered)L-PhenylalanineBenzoic Acid133-146 mM (16.2-17.8 g/L)Whole-cell biotransformation[3]
Escherichia coli (engineered)GlycerolBenzoic Acid63-70 mM (7.6-8.6 g/L)Coupled fermentation-biotransformation[3]
Petunia hybrida flowers-Benzoic Acid70.5 ± 15.5 µg/g fresh weight1-day-old petals at midnight[18]
Petunia hybrida flowers-Benzylbenzoate76 µg/g fresh weightDay 2 post-anthesis[19]
Petunia hybrida flowers-Phenylethyl benzoate4.6 µg/g fresh weightDay 2 post-anthesis[19]

Table 2: Product Yields and Metabolite Concentrations in Benzoic Acid Biosynthesis

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of benzoic acid biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the activity of PAL by spectrophotometrically quantifying the formation of trans-cinnamic acid from L-phenylalanine, which has a characteristic absorbance at 290 nm.

Materials:

  • Spectrophotometer capable of reading at 290 nm

  • Quartz cuvettes

  • 100 mM Tris-HCl buffer, pH 8.8

  • 40 mM L-phenylalanine solution

  • 4 M HCl (for stopping the reaction)

  • Enzyme extract

Procedure:

  • Prepare the reaction mixture in a total volume of 1 mL containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding an appropriate amount of the enzyme extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 4 M HCl.

  • Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme.

  • Calculate the amount of trans-cinnamic acid formed using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Quantification of Benzoic Acid Derivatives by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a robust method for the separation and quantification of various benzoic acid derivatives in plant extracts.

Materials:

  • HPLC system with a C18 reversed-phase column

  • UV/PDA detector

  • Mobile phase A: 1% formic acid in water

  • Mobile phase B: Acetonitrile

  • Standard solutions of benzoic acid and its derivatives

  • Plant extract

Procedure:

  • Sample Preparation:

    • Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • 0-5 min: 10% B

      • 5-20 min: Gradient from 10% to 50% B

      • 20-25 min: Gradient from 50% to 10% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at multiple wavelengths, typically around 254 nm and 280 nm, or use a PDA detector to scan a range of wavelengths.

  • Quantification:

    • Inject a series of standard solutions of known concentrations to generate a calibration curve.

    • Inject the plant extract.

    • Identify and quantify the benzoic acid derivatives in the sample by comparing their retention times and peak areas to those of the standards.

Mandatory Visualizations

Experimental Workflow: From Gene to Enzyme Kinetics

The characterization of an enzyme involved in the biosynthesis of substituted benzoic acid derivatives typically follows a structured workflow, from gene identification to the determination of its kinetic properties.

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_kinetics Enzyme Kinetics Gene_ID Gene Identification (e.g., homology search) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (e.g., affinity chromatography) Expression->Purification Assay_Dev Enzyme Assay Development Purification->Assay_Dev Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Assay_Dev->Kinetic_Analysis

Experimental Workflow: Plant Metabolite Analysis

The analysis of benzoic acid derivatives and other metabolites from plant tissues involves a series of steps from sample collection to data analysis.

Metabolite_Analysis_Workflow Sampling Plant Tissue Sampling & Quenching Extraction Metabolite Extraction (e.g., solvent extraction) Sampling->Extraction Analysis Analytical Separation & Detection (e.g., HPLC-UV, LC-MS) Extraction->Analysis Data_Processing Data Processing (Peak integration, alignment) Analysis->Data_Processing Identification Metabolite Identification (Comparison to standards, MS/MS) Data_Processing->Identification Quantification Quantification (Calibration curves) Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Biological Interpretation Identification->Statistical_Analysis Quantification->Statistical_Analysis

Logical Relationship: Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates of metabolic reactions. The general workflow involves isotopic labeling experiments and computational modeling.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_analysis Analysis & Interpretation Labeling Isotopic Labeling (e.g., with ¹³C-precursors) Measurement Measurement of Labeling Patterns (e.g., by MS or NMR) Labeling->Measurement Flux_Estimation Flux Estimation (Fitting model to data) Measurement->Flux_Estimation Model Metabolic Network Model Construction Model->Flux_Estimation Validation Statistical Validation of Flux Map Flux_Estimation->Validation Interpretation Biological Interpretation of Fluxes Validation->Interpretation

Conclusion

The biosynthesis of substituted benzoic acid derivatives is a multifaceted and highly regulated process. A thorough understanding of the underlying enzymatic reactions, their kinetics, and the overall metabolic network is essential for the rational design of strategies to enhance the production of these valuable compounds in both plants and microbial systems. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate and manipulate these intricate biosynthetic pathways. Further research into the enzymes of the non-β-oxidative pathway and the regulatory mechanisms governing flux through these networks will undoubtedly open new avenues for the sustainable production of a wide range of important benzoic acid-derived molecules.

References

An In-depth Technical Guide on the Reactivity of the Bromine Substituent in 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine substituent in 2-Bromo-3,4,5-trimethoxybenzoic acid. This versatile building block is of significant interest in organic synthesis and medicinal chemistry due to the strategic placement of its functional groups, which allows for a variety of chemical transformations. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group modulate the reactivity of the aryl bromide, making it a valuable precursor for the synthesis of complex molecular architectures.

Introduction to the Reactivity of this compound

The bromine atom at the 2-position of 3,4,5-trimethoxybenzoic acid is amenable to a range of substitution and coupling reactions. Its reactivity is influenced by the electronic effects of the three methoxy groups and the carboxylic acid, as well as by steric hindrance from the adjacent substituents. This guide will delve into the key reactions involving the C-Br bond, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions and other nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its esters are suitable substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. While specific examples with this compound are not extensively reported, the corresponding methyl ester, methyl 2-bromo-3,4,5-trimethoxybenzoate, has been utilized in such reactions. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Methyl 2-bromo-3,4,5-trimethoxybenzoate

Boronic Acid DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acid derivativesTetrakis(triphenylphosphine)palladium(0)K₃PO₄1,2-DimethoxyethaneNot SpecifiedNot SpecifiedNot Specified

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-bromo-3,4,5-trimethoxybenzoate

This protocol is adapted from a general procedure for the synthesis of biphenyl-2-carboxylate derivatives.[1]

  • In a pressure tube, dissolve methyl 2-bromo-3,4,5-trimethoxybenzoate (1.0 eq) in 1,2-dimethoxyethane (to a concentration of 0.03 M).

  • Add the desired phenylboronic acid derivative (1.5 eq) and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.

  • Seal the pressure tube and heat the reaction mixture.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

  • The resulting methyl ester can be hydrolyzed to this compound by standard procedures (e.g., using NaOH in methanol/water), typically in high yield (e.g., 95%).[1]

Logical Workflow for Suzuki-Miyaura Coupling and Subsequent Hydrolysis

Suzuki_Hydrolysis start Methyl 2-bromo-3,4,5- trimethoxybenzoate coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, DME) start->coupling intermediate Methyl 2-aryl-3,4,5- trimethoxybenzoate coupling->intermediate hydrolysis Ester Hydrolysis (NaOH, MeOH/H₂O) intermediate->hydrolysis product 2-Aryl-3,4,5- trimethoxybenzoic acid hydrolysis->product

Caption: Workflow for the synthesis of 2-aryl-3,4,5-trimethoxybenzoic acids.

Buchwald-Hartwig Amination

Table 2: Key Components for a Hypothetical Buchwald-Hartwig Amination

ComponentRole in the ReactionExample
Aryl HalideElectrophileThis compound
AmineNucleophilePrimary or secondary amine
Palladium CatalystFacilitates C-N bond formationPd₂(dba)₃ with a suitable phosphine ligand
BaseActivates the amineSodium tert-butoxide (NaOtBu)
SolventReaction mediumToluene or Dioxane

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that would require optimization for the specific substrate.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous, degassed solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the required temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(Br)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation (R'NH₂, Base) Ar-Pd(II)(NHR')L->Pd(0)L Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L->Ar-NHR' Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is valuable for the synthesis of arylalkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol that would require optimization for this compound.

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Copper-Catalyzed Reactions (Ullmann-Type)

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are particularly useful for forming C-O, C-N, and C-C bonds with aryl halides.

Ullmann Condensation (C-O and C-N bond formation)

The Ullmann condensation can be used to couple this compound with alcohols, phenols, or amines. These reactions often require higher temperatures than their palladium-catalyzed counterparts.

A specific example of a copper-catalyzed methoxylation has been reported:

Table 3: Copper-Catalyzed Methoxylation of this compound

NucleophileCatalystBaseSolventTemperatureTime (h)
MethanolCuBr (0.1 eq)Sodium metal (3.5 eq)MethanolReflux18

Experimental Protocol: Copper-Catalyzed Methoxylation [2]

  • Dissolve sodium metal (3.5 eq) in anhydrous methanol under an inert atmosphere.

  • To the resulting sodium methoxide solution, add this compound (1.0 eq).

  • Add copper(I) bromide (CuBr, 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 18 hours.

  • After cooling, filter the mixture and proceed with an appropriate workup to isolate the product.

Ullmann Homocoupling (C-C bond formation)

The Ullmann reaction can also be used for the homocoupling of aryl halides to form biaryl compounds. An oxazoline derivative of this compound has been shown to undergo a thermodynamically controlled asymmetric Ullmann reaction to generate axially chiral biphenyls.[3] This highlights the reactivity of the bromine substituent towards copper-mediated C-C bond formation.

Conceptual Workflow for Asymmetric Ullmann Homocoupling

Ullmann_Homocoupling start 2-Bromo-3,4,5-trimethoxy- benzoic acid derivatization Formation of Chiral Oxazoline Derivative start->derivatization intermediate Chiral Oxazoline of the Aryl Bromide derivatization->intermediate coupling Ullmann Homocoupling (Copper catalyst) intermediate->coupling product Axially Chiral Biaryl coupling->product

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-3,4,5-trimethoxybenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a highly functionalized aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom, a carboxylic acid, and three methoxy groups on the benzene ring offers multiple reaction sites for diversification and the construction of complex molecular architectures. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. The electron-rich trimethoxyphenyl scaffold is a common feature in numerous biologically active compounds, including potent tubulin polymerization inhibitors, which are a class of anticancer agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and amide bond formation.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] For this compound, this reaction enables the formation of a C-C bond at the 2-position, leading to the synthesis of biaryl compounds. These structures are prevalent in many pharmaceutical agents and functional materials.

General Experimental Workflow

A typical workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Reactants p2 Add to Flask p1->p2 p3 Inert Atmosphere p2->p3 r1 Add Solvents p3->r1 r2 Heat & Stir r1->r2 r3 Monitor Progress (TLC/LC-MS) r2->r3 w1 Quench & Extract r3->w1 w2 Dry & Concentrate w1->w2 w3 Column Chromatography w2->w3

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 2-Aryl-3,4,5-trimethoxybenzoic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvents (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,4,5-trimethoxybenzoic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001295
23-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.599[4]
32-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801692
41-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001298

II. Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine.[5] This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The use of modern coupling reagents allows for mild and efficient amide bond formation.[6][7]

General Experimental Workflow

The general workflow for amide bond formation using a coupling reagent is depicted below.

G cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification a1 Dissolve Acid a2 Add Coupling Reagent & Base a1->a2 c1 Add Amine a2->c1 c2 Stir at RT c1->c2 w1 Solvent Evaporation c2->w1 w2 Aqueous Work-up w1->w2 w3 Purification w2->w3 G cluster_synthesis Synthesis cluster_cell Cellular Mechanism cluster_effect Cellular Effects start 2-Bromo-3,4,5- trimethoxybenzoic acid product Trimethoxyphenyl-based Tubulin Inhibitor start->product Suzuki Coupling / Amide Formation tubulin α/β-Tubulin Dimers product->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization g2m G2/M Phase Arrest microtubules->g2m Disruption of Mitotic Spindle apoptosis Apoptosis g2m->apoptosis

References

Application Notes and Protocols: Regioselective Bromination of Methyl 3,4,5-Trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective bromination of methyl 3,4,5-trimethoxybenzoate, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines a straightforward and efficient method using N-bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the aromatic ring. This method is particularly relevant for drug development professionals requiring a reliable synthesis of substituted aromatic building blocks.

Introduction

Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, is a common starting material in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The introduction of a bromine atom onto its aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, thereby enabling the creation of diverse molecular scaffolds. The electron-rich nature of the trimethoxy-substituted benzene ring makes it highly susceptible to electrophilic aromatic substitution.[3][4] This protocol focuses on the regioselective monobromination of this substrate, a critical step for ensuring the purity and desired structure of subsequent products.

Data Presentation

ParameterValue
Starting Material Methyl 3,4,5-trimethoxybenzoate
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile (CH₃CN)
Catalyst (Optional) Lewis acid, e.g., Iron(III) bromide (FeBr₃)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours
Product Methyl 2-bromo-3,4,5-trimethoxybenzoate
Typical Yield 85-95%

Experimental Protocol

Materials:

  • Methyl 3,4,5-trimethoxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 3,4,5-trimethoxybenzoate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.

  • Reagent Addition: While stirring at room temperature, add N-bromosuccinimide (1.05 - 1.1 eq) to the solution in one portion. For less reactive substrates or to increase the reaction rate, a catalytic amount of a Lewis acid like FeBr₃ can be added, though for this electron-rich system, it is often not necessary.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, methyl 2-bromo-3,4,5-trimethoxybenzoate, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Experimental Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 3,4,5-trimethoxybenzoate in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs react Stir at Room Temperature (2-4h) add_nbs->react quench Quench with Na₂S₂O₃ Solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end end purify->end Methyl 2-bromo-3,4,5-trimethoxybenzoate

Caption: Workflow for the bromination of methyl 3,4,5-trimethoxybenzoate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate caution.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The strategic placement of the bromine atom at the 2-position of the 3,4,5-trimethoxybenzoic acid core allows for the introduction of a diverse array of functional groups through nucleophilic substitution reactions. This enables the synthesis of novel derivatives with potential therapeutic applications. The 3,4,5-trimethoxybenzoyl moiety is a key structural feature in a number of biologically active compounds, including the antibiotic trimethoprim and various anticancer agents that target tubulin polymerization.[1][2] The ability to further functionalize this scaffold at the 2-position opens up new avenues for lead optimization and the development of next-generation therapeutics.

These application notes provide an overview of potential nucleophilic substitution reactions on this compound and detailed protocols for key transformations. While specific literature on this exact substrate is limited, the provided protocols are based on well-established methodologies for similar, less activated aryl bromides, particularly copper-catalyzed cross-coupling reactions.

Key Applications in Drug Development

The 3,4,5-trimethoxybenzoic acid scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a wide range of biological activities:

  • Anticancer Agents: The trimethoxyphenyl moiety is a crucial component of many tubulin polymerization inhibitors, which are effective anticancer agents.[2]

  • Antibacterial Agents: Amide derivatives of trimethoxybenzoic acids have been investigated as potential efflux pump inhibitors, which could help overcome antibiotic resistance.[3][4]

  • Neuroprotective Agents: Isomers of trimethoxybenzoic acid have been used to synthesize compounds with acetylcholinesterase inhibitory activity, suggesting potential in treating neurodegenerative diseases.[3]

The nucleophilic substitution reactions of this compound provide a direct route to novel analogs of these important compound classes.

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles. Due to the electron-donating nature of the methoxy groups, the aromatic ring is not highly activated towards traditional nucleophilic aromatic substitution (SNAr). Therefore, transition metal catalysis, particularly with copper, is often necessary to facilitate these reactions.

Reaction with N-Nucleophiles (Amination)

The introduction of nitrogen-containing substituents is a common strategy in drug design to modulate physicochemical properties and biological activity. Copper-catalyzed amination, a variation of the Ullmann condensation, is a powerful method for forming C-N bonds with aryl halides.

Reaction with O-Nucleophiles (Etherification)

The formation of aryl ethers can be achieved through reactions with alcohols or phenols, typically under copper catalysis. These reactions can be used to introduce a wide range of alkoxy and aryloxy groups.

Reaction with S-Nucleophiles (Thiolation)

The reaction with thiols provides access to aryl thioethers. These sulfur-containing molecules are valuable intermediates in pharmaceutical synthesis and can themselves possess interesting biological properties.[5]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table presents representative yields for analogous copper-catalyzed amination reactions of other 2-bromobenzoic acids to provide an expectation of potential outcomes.

EntryAmine NucleophileProductYield (%)Reference
1AnilineN-phenylanthranilic acid91[6]
21-AminonaphthaleneN-(1-Naphthyl)anthranilic acid97[6]
33-ChloroanilineN-(3-Chlorophenyl)anthranilic acid84[6]
4n-ButylamineN-(n-Butyl)anthranilic acid91[6]
5DiethylamineN,N-Diethylanthranilic acid65[6]

Experimental Protocols

Note: These protocols are adapted from established methods for related compounds and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Copper-Catalyzed Amination with an Aromatic Amine

This protocol is adapted from a general procedure for the copper-catalyzed amination of 2-bromobenzoic acids.[6]

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O)

  • Copper powder (Cu)

  • 2-Ethoxyethanol

  • 1 M Hydrochloric acid (HCl)

  • Water (deionized)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the aromatic amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add copper(I) oxide (0.04 mmol, 4 mol%) and copper powder (0.09 mmol, 9 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add 2-ethoxyethanol (3-5 mL).

  • Heat the reaction mixture to 130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water (30 mL).

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the crude product by filtration.

  • For further purification, dissolve the crude product in a 5% aqueous sodium carbonate solution and filter to remove insoluble copper species.

  • Re-precipitate the product by acidifying the filtrate with 1 M HCl.

  • Collect the purified product by filtration, wash with water, and dry under vacuum.

Protocol 2: General Protocol for Copper-Catalyzed Reactions with O- and S-Nucleophiles

This protocol provides a general starting point for reactions with alcohols, phenols, and thiols, based on Ullmann-type coupling conditions.

Materials:

  • This compound

  • Nucleophile (alcohol, phenol, or thiol) (1.5 mmol)

  • Base (e.g., potassium carbonate, cesium carbonate) (2.5 mmol)

  • Copper catalyst (e.g., CuI, Cu₂O) (0.1-0.2 mmol)

  • Solvent (e.g., DMF, DMSO, 2-ethoxyethanol)

Procedure:

  • To a dry reaction vessel, add the nucleophile and the base.

  • Add the solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 mmol) and the copper catalyst.

  • Heat the mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a stirred mixture of ice and dilute HCl.

  • Collect the precipitated product by filtration or extract with an appropriate organic solvent (e.g., ethyl acetate).

  • If extracting, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Nucleophile, Base, Catalyst inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Solvent inert->solvent heat Heat and Stir (100-150 °C) solvent->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool quench Quench (Acidic Water) cool->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify (Crystallization/Chromatography) isolate->purify

Caption: General experimental workflow for nucleophilic substitution.

signaling_pathway A 2-Bromo-3,4,5- trimethoxybenzoic acid D Substituted Product (2-Nu-3,4,5-trimethoxybenzoic acid) A->D Nucleophilic Substitution B Nucleophile (Nu-H) (Amine, Alcohol, Thiol) B->D C Copper Catalyst Base C->D

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3,4,5-trimethoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The protocols outlined herein are based on established methodologies and provide a foundation for the successful implementation of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Overview of this compound in Cross-Coupling Reactions

This compound is a sterically hindered and electron-rich aryl bromide. These characteristics can influence its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom's position, flanked by a carboxylic acid and a methoxy group, can present steric challenges that may impede the oxidative addition step in the catalytic cycle.[1] However, the electron-donating nature of the methoxy groups can also impact the electronic properties of the aryl bromide. Successful coupling often requires careful selection of catalysts, ligands, and reaction conditions to achieve high yields.

A crucial first step is the synthesis of the starting material, this compound, which is typically prepared from 3,4,5-trimethoxybenzoic acid.

Synthesis of this compound

A common route to this compound involves the direct bromination of 3,4,5-trimethoxybenzoic acid.

Experimental Protocol: Bromination of 3,4,5-trimethoxybenzoic acid

This protocol is adapted from a documented synthesis.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 2 M)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in a 1.4 M NaOH solution (1.1 eq).

  • Add solid DBDMH (0.57 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 36 hours.

  • After the reaction is complete, acidify the mixture with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Expected Yield: ~96%

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,2-Dimethoxyethane1001685
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001290
3,5-Difluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene/H₂O1101878

Note: The data in this table are representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.0 eq)

  • Anhydrous, degassed 1,2-dimethoxyethane

Procedure:

  • In a pressure tube, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. While a powerful tool, intramolecular Heck couplings involving derivatives of this compound have been reported to be challenging, with one study noting an unsuccessful attempt at cyclization. This suggests that intermolecular Heck reactions may also require careful optimization.

Table 2: Suggested Starting Conditions for Heck Reaction of this compound

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
StyrenePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF13024
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NAcetonitrile10024

Note: These are suggested starting points and will likely require significant optimization.

Experimental Protocol: General Procedure for Heck Reaction

This is a generalized protocol based on standard Heck reaction conditions.[3]

Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (2 mol%)

  • Triphenylphosphine (4 mol%)

  • Sodium acetate (2.0 eq)

  • Anhydrous, degassed DMF

Procedure:

  • To a Schlenk tube, add this compound, palladium(II) acetate, triphenylphosphine, and sodium acetate.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene followed by the anhydrous, degassed solvent.

  • Heat the mixture to 130°C and stir for 24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 3: Suggested Starting Conditions for Sonogashira Coupling

AlkyneCatalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)PPh₃ (4)Et₃NTHF6512
1-OctynePd(OAc)₂ (2)CuI (5)-i-Pr₂NHDMF8016

Note: These are suggested starting points and will likely require significant optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol based on standard Sonogashira reaction conditions.[3]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (5 mol%)

  • Triphenylphosphine (4 mol%)

  • Triethylamine

  • Anhydrous, degassed THF

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at 65°C.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and partition between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines. The steric hindrance around the bromine atom in this compound may necessitate the use of bulky, electron-rich phosphine ligands.

Table 4: Suggested Starting Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 |

Note: These are suggested starting points and will likely require significant optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol based on standard Buchwald-Hartwig amination conditions.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3,4,5-trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic Acid Bromination Bromination (rt, 36h) 3,4,5-trimethoxybenzoic_acid->Bromination DBDMH DBDMH DBDMH->Bromination NaOH NaOH NaOH->Bromination Acidification Acidification (HCl) Bromination->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Final_Product 2-Bromo-3,4,5- trimethoxybenzoic acid Drying_Concentration->Final_Product

Caption: Synthesis of this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aryl_Bromide 2-Bromo-3,4,5- trimethoxybenzoic acid Coupling Suzuki-Miyaura Coupling (Heat, Inert Atm.) Aryl_Bromide->Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling Catalyst Pd Catalyst Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Quenching Aqueous Workup Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Biaryl_Product 2-Aryl-3,4,5- trimethoxybenzoic acid Purification->Biaryl_Product

Caption: General workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Bromo-3,4,5-trimethoxybenzoic Acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a versatile, synthetically accessible scaffold derived from gallic acid, a naturally occurring phenolic compound. Its unique substitution pattern, featuring a bromine atom and three methoxy groups on a benzoic acid core, provides a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, making it an attractive building block in medicinal chemistry. This document provides a comprehensive overview of the applications of this compound and its derivatives in drug discovery, with a focus on anticancer agents that act as tubulin polymerization inhibitors. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are also presented.

I. Anticancer Applications: Tubulin Polymerization Inhibitors

Derivatives of the 3,4,5-trimethoxybenzoyl moiety, a core component of this compound, have been extensively investigated as potent anticancer agents that target microtubule dynamics. Specifically, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have emerged as a promising class of tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The antiproliferative activity of various 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.

CompoundModificationCancer Cell LineIC50 (nM)[1][2]
5d 3-amino, 6-methoxy-benzo[b]furanL1210 (Murine leukemia)87
FM3A (Murine mammary carcinoma)110
Molt/4 (Human T-lymphoblastoid)160
CEM (Human T-lymphoblastoid)430
5i 3-dimethylamino, 6-methoxy-benzo[b]furanL1210 (Murine leukemia)48
FM3A (Murine mammary carcinoma)52
Molt/4 (Human T-lymphoblastoid)55
CEM (Human T-lymphoblastoid)75
4t 3-methyl, 6-ethoxy-benzo[b]furanL1210 (Murine leukemia)2.0
FM3A (Murine mammary carcinoma)2.8
Molt/4 (Human T-lymphoblastoid)1.2
CEM (Human T-lymphoblastoid)2.8
HeLa (Human cervix carcinoma)6.3
Signaling Pathway: Tubulin Polymerization Inhibition

The primary mechanism of action for these 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization M Phase (Mitosis) M Phase (Mitosis) Microtubules->M Phase (Mitosis) Formation of Mitotic Spindle Microtubule Depolymerization->Tubulin Dimers G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis G2/M Arrest leads to Benzo[b]furan Derivative Benzo[b]furan Derivative Benzo[b]furan Derivative->Microtubule Polymerization Inhibits

Tubulin Polymerization Inhibition Pathway

II. Experimental Protocols

Protocol 1: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-benzo[b]furan Derivatives

This protocol describes the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino-benzo[b]furan derivatives, which serve as precursors to more potent analogues.[3]

Materials:

  • Substituted 2-hydroxybenzaldehyde

  • Nitroethane

  • Glacial acetic acid

  • Sodium acetate

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • Anhydrous potassium carbonate

  • Dry acetone

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3-amino-benzo[b]furan precursors (not detailed in the provided search results)

Step 2: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-amino benzo[b]furan derivatives

  • To a solution of the appropriate 3-amino-benzo[b]furan precursor (1 mmol) in dry acetone (15 mL), add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (289 mg, 1 mmol) and anhydrous potassium carbonate (276 mg, 2 mmol) with stirring.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a mixture of dichloromethane (15 mL) and water (5 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Synthesis_Workflow start Start step1 Dissolve 3-amino-benzo[b]furan in dry acetone start->step1 step2 Add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone and K2CO3 step1->step2 step3 Reflux for 18 hours step2->step3 step4 Evaporate solvent step3->step4 step5 Dissolve in DCM and water step4->step5 step6 Separate organic layer, wash, and dry step5->step6 step7 Purify by column chromatography step6->step7 end Final Product step7->end

Synthesis of Benzo[b]furan Derivatives
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the inhibitory effect of test compounds on tubulin polymerization.[4][5]

Materials:

  • Purified tubulin (from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (15% final concentration)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • Pre-warmed 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

    • Prepare serial dilutions of the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, positive control, or vehicle control to the designated wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

III. Synthesis of N-Aryl-2-bromo-3,4,5-trimethoxybenzamides (Representative Protocol)

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline

  • Anhydrous triethylamine (TEA) or pyridine

  • 1N HCl solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 2-Bromo-3,4,5-trimethoxybenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0°C.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 2-bromo-3,4,5-trimethoxybenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl-2-bromo-3,4,5-trimethoxybenzamide.

Amide_Synthesis_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling start This compound reagents1 SOCl2, cat. DMF DCM, Reflux intermediate 2-Bromo-3,4,5-trimethoxybenzoyl chloride start->intermediate aniline Substituted Aniline, TEA DCM, 0°C to RT workup Aqueous Workup (HCl, NaHCO3, Brine) intermediate->workup purification Purification (Column Chromatography or Recrystallization) product N-Aryl-2-bromo-3,4,5-trimethoxybenzamide workup->product

Synthesis of N-Aryl-2-bromo-3,4,5-trimethoxybenzamides

IV. Other Potential Applications

While the focus of this document is on anticancer applications, the this compound scaffold holds promise in other therapeutic areas. Derivatives of trimethoxybenzoic acid have been reported to exhibit antimicrobial and efflux pump inhibitory activities. Further derivatization and biological screening of this compound are warranted to explore its full potential in these and other areas of medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated through the synthesis of potent anticancer agents that function as tubulin polymerization inhibitors. The provided protocols offer a foundation for the synthesis and biological evaluation of novel derivatives. Further exploration of this scaffold is encouraged to uncover new therapeutic agents for a range of diseases.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-Bromo-3,4,5-trimethoxybenzoic acid. This versatile building block offers two primary reaction sites for chemical modification: the carboxylic acid group and the bromine atom on the aromatic ring. The electron-rich trimethoxyphenyl scaffold is a common motif in various biologically active compounds, making this starting material particularly valuable in medicinal chemistry.

The following sections detail key synthetic transformations, including amide bond formation and various palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to drug discovery.

Amide Bond Formation via Acyl Chloride

The carboxylic acid functionality of this compound can be readily converted to an acyl chloride, which is a highly reactive intermediate for the synthesis of a wide range of amide derivatives. Amide bonds are fundamental linkages in a vast number of pharmaceutical agents.

Quantitative Data Summary for Amide Synthesis

The following table summarizes a representative two-step procedure for the synthesis of amide derivatives.

StepReactantsProductReagentsTypical Yield
1This compound2-Bromo-3,4,5-trimethoxybenzoyl chlorideThionyl chloride (SOCl₂) or Oxalyl chloride>95% (often used in situ)
22-Bromo-3,4,5-trimethoxybenzoyl chloride, Primary/Secondary Amine2-Bromo-3,4,5-trimethoxybenzamide derivativeAmine, Base (e.g., Triethylamine, Pyridine)70-95%

Experimental Protocol: Two-Step Amide Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of 2-Bromo-3,4,5-trimethoxybenzoyl chloride

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Bromo-3,4,5-trimethoxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2-Bromo-3,4,5-trimethoxybenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Diagram of Amide Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Start This compound in DCM Reagent1 Add Oxalyl Chloride / SOCl₂ + cat. DMF Start->Reagent1 Reaction1 Stir at RT, 1-2h Reagent1->Reaction1 Workup1 Concentrate in vacuo Reaction1->Workup1 Intermediate Crude 2-Bromo-3,4,5-trimethoxybenzoyl chloride Workup1->Intermediate Reaction2 Combine at 0°C, then stir at RT, 2-16h Intermediate->Reaction2 Amine Amine + Et₃N in DCM Amine->Reaction2 Workup2 Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction2->Workup2 Purification Dry, Concentrate, Purify Workup2->Purification Product Purified Amide Derivative Purification->Product

Caption: Workflow for the two-step synthesis of amide derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of complex pharmaceutical intermediates.

General Reaction Scheme for Cross-Coupling Reactions

G Starting_Material This compound Product Coupled Product Starting_Material->Product Pd Catalyst, Ligand, Base Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Product

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl bromide and an organoboron species (e.g., boronic acid or ester). This reaction is widely used to synthesize biaryl compounds, which are common scaffolds in pharmaceuticals.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative)

The following data is based on typical conditions for the Suzuki-Miyaura coupling of related aryl bromides.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted Aryl BromidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285-95
Electron-rich Aryl BromideHeteroarylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O901670-90

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (or its ester derivative)

  • Aryl- or vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (2-3 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1] This reaction is particularly useful in drug discovery for introducing amine functionalities.[2]

Quantitative Data Summary for Buchwald-Hartwig Amination (Representative)

The following data is based on typical conditions for the Buchwald-Hartwig amination of related aryl bromides.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted Aryl BromidePrimary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-2480-95
Electron-rich Aryl BromideSecondary AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101875-90

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (or its ester derivative)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5-2.0 eq) to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

2.3. Heck Coupling

The Heck reaction enables the formation of C-C bonds by coupling the aryl bromide with an alkene to form a substituted alkene.[3] This is a valuable transformation for introducing vinyl groups.

Quantitative Data Summary for Heck Coupling (Representative)

The following data is based on typical conditions for the Heck coupling of related aryl bromides.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted Aryl BromideStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001670-90
Electron-rich Aryl Bromiden-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃NMP1202465-85

Experimental Protocol: Heck Coupling

Materials:

  • This compound (or its ester derivative)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP, Acetonitrile)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent and the alkene (1.2-1.5 eq).

  • Heat the mixture to the desired temperature (typically 100-140 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

2.4. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne, producing an arylalkyne.[4][5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data Summary for Sonogashira Coupling (Representative)

The following data is based on typical conditions for the Sonogashira coupling of related aryl bromides.

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Substituted Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651280-95
Electron-rich Aryl BromideTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene801675-90

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (or its ester derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Potential Applications in the Synthesis of Bioactive Molecules

The 3,4,5-trimethoxyphenyl motif is a key structural feature in a number of biologically active compounds. Consequently, intermediates derived from this compound are of significant interest in drug discovery.

  • Tubulin Polymerization Inhibitors: Many potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4, feature a 3,4,5-trimethoxyphenyl ring. The synthetic methods described above can be employed to construct novel analogues for anticancer drug development.[1]

  • Antibacterial Agents: The trimethoxybenzyl group is the core of the antibacterial drug trimethoprim. Derivatives of trimethoxybenzoic acid have also been investigated as bacterial efflux pump inhibitors, which can restore the efficacy of existing antibiotics.[3]

Diagram of Potential Bioactive Scaffolds

G cluster_0 Potential Therapeutic Targets Start 2-Bromo-3,4,5-trimethoxybenzoic acid derivatives Tubulin Tubulin Polymerization Inhibitors (Anticancer) Start->Tubulin C-C Coupling Bacteria Antibacterial Agents (e.g., Trimethoprim analogues, Efflux Pump Inhibitors) Start->Bacteria Amide Coupling, C-N Coupling

References

Application Notes and Protocols for the Derivatization of 2-Bromo-3,4,5-trimethoxybenzoic Acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-bromo-3,4,5-trimethoxybenzoic acid. This compound serves as a valuable scaffold for generating diverse molecular libraries for structure-activity relationship (SAR) studies, particularly in the pursuit of novel therapeutic agents. The strategic positioning of the bromo, trimethoxy, and carboxylic acid functionalities allows for a multitude of chemical modifications, enabling the systematic exploration of chemical space to optimize biological activity.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including potent anticancer agents that interact with tubulin. The addition of a bromine atom at the 2-position introduces a key site for further functionalization through various cross-coupling reactions and nucleophilic substitutions. Furthermore, the carboxylic acid group provides a handle for the synthesis of amides, esters, and other derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide will detail synthetic strategies, present biological data for related compounds, and provide step-by-step protocols for key derivatization reactions.

Data Presentation: Structure-Activity Relationship Insights

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of amide derivatives based on a trimethoxyphenyl (TMP) moiety, providing insights into the structure-activity relationships that can guide the derivatization of this compound. Although not direct derivatives of the target compound, they share the key TMP feature and demonstrate how modifications can significantly impact cytotoxicity.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
6a 4-FluorophenylHepG20.65[1]
6b 4-ChlorophenylHepG20.92[1]
6c 4-BromophenylHepG21.12[1]
2a PhenylHepG268.90[1]
2b 4-MethylphenylHepG222.03[1]
2c 4-MethoxyphenylHepG235.14[1]
3 NaphthylHepG216.24[1]
4b PyridylHepG28.36[1]
SAHA (control) -HepG22.91[1]
CA-4 (control) -HepG20.54[1]

Key SAR Observations:

  • The introduction of a halogen atom at the para-position of the terminal phenyl ring (compounds 6a-c) significantly enhances cytotoxic activity compared to the unsubstituted phenyl derivative (2a).[1]

  • Electron-donating groups such as methyl and methoxy on the phenyl ring (compounds 2b and 2c) show improved activity over the unsubstituted analog, but are less potent than the halogenated derivatives.[1]

  • The presence of a larger aromatic system like naphthalene (compound 3) or a heteroaromatic ring like pyridine (compound 4b) also contributes to increased potency.[1]

Mandatory Visualization

Signaling Pathway

Derivatives of trimethoxybenzoic acid have been shown to interfere with critical signaling pathways implicated in cancer progression. One such pathway is the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway, which plays a key role in cell proliferation, differentiation, and apoptosis. Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. Phytochemicals with structures related to the trimethoxybenzoic acid scaffold have demonstrated inhibitory effects on this pathway.[2][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Derivative 2-Bromo-3,4,5-trimethoxy- benzoic acid Derivative Derivative->JAK Inhibition Derivative->STAT Inhibition of Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->receptor

Caption: Proposed inhibition of the JAK/STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a library of this compound derivatives for SAR studies.

SAR_Workflow cluster_derivatization Derivatization Strategies Start This compound Amide Amide Synthesis Start->Amide Ester Ester Synthesis Start->Ester Suzuki Suzuki Coupling Start->Suzuki Library Library of Derivatives Amide->Library Ester->Library Suzuki->Library Screening Biological Screening (e.g., Cytotoxicity Assay) Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Amide Iterative Design Lead_Opt->Ester Lead_Opt->Suzuki

Caption: General workflow for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the synthesis of an amide derivative from this compound using a peptide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add the desired amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 mmol) in one portion.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

This protocol details the synthesis of an ester derivative of this compound.[4][5][6]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 mmol) in the desired alcohol (10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by recrystallization or silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a new aryl group at the 2-position.[7][8][9]

Materials:

  • This compound (or its methyl ester for better solubility) (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (or its methyl ester) (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • If the carboxylic acid was used directly, acidify the aqueous layer with 1 M HCl to precipitate the product, then extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Application Notes and Protocols for the Ester Hydrolysis of Methyl 2-bromo-3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3,4,5-trimethoxybenzoate is a substituted aromatic ester that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The hydrolysis of its methyl ester to the corresponding carboxylic acid, 2-bromo-3,4,5-trimethoxybenzoic acid, is a critical transformation. However, the presence of a bromine atom ortho to the ester group introduces significant steric hindrance, which can render standard hydrolysis conditions ineffective.[1][2] This document provides detailed protocols for the acidic, basic, and alternative hydrolysis of methyl 2-bromo-3,4,5-trimethoxybenzoate, designed to address the challenges posed by its sterically hindered nature.

Data Presentation

The following tables summarize the proposed reaction conditions for the hydrolysis of methyl 2-bromo-3,4,5-trimethoxybenzoate. These are starting points and may require optimization for specific experimental setups.

Table 1: Basic Hydrolysis Conditions

ParameterCondition 1: Standard AqueousCondition 2: Non-Aqueous[2][3]
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent Methanol/WaterMethanol/Dichloromethane (1:9)
Concentration 2 M0.3 N
Temperature RefluxRoom Temperature
Reaction Time 4-12 hours (monitor by TLC)1-3 hours (monitor by TLC)
Work-up Acidification (e.g., with HCl)Filtration of precipitate or extraction

Table 2: Acidic Hydrolysis Conditions

ParameterCondition
Acid Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Dioxane/Water
Concentration 6 M
Temperature Reflux
Reaction Time 12-24 hours (monitor by TLC)
Work-up Neutralization and extraction

Table 3: Alternative Hydrolysis Conditions for Highly Hindered Esters

ParameterCondition[4]
Reagent Potassium tert-butoxide (t-BuOK)/Water (2:1 molar ratio)
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Temperature Room Temperature
Reaction Time 1-3 hours (monitor by HPLC)
Work-up Addition of aqueous sodium phosphate, followed by purification

Experimental Protocols

Protocol 1: Basic Hydrolysis (Aqueous Conditions)

This protocol is adapted from standard procedures for ester hydrolysis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-bromo-3,4,5-trimethoxybenzoate (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (2-4 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Protocol 2: Basic Hydrolysis (Non-Aqueous Conditions)

This method is particularly useful for sterically hindered esters that are resistant to standard saponification.[2][3]

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in a 1:9 mixture of methanol and dichloromethane.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-bromo-3,4,5-trimethoxybenzoate (1 equivalent) in the prepared NaOH/Methanol/Dichloromethane solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The sodium salt of the carboxylic acid may precipitate out of the solution.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Work-up: The resulting sodium salt is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the free carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization can be performed if further purification is needed.

Protocol 3: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-bromo-3,4,5-trimethoxybenzoate (1 equivalent) in a mixture of dioxane and water.

  • Addition of Acid: Add concentrated sulfuric acid or hydrochloric acid (catalytic to stoichiometric amounts) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Ester_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Methyl 2-bromo-3,4,5- trimethoxybenzoate reagents Select Hydrolysis Conditions (Acidic, Basic, or Alternative) start->reagents Choose Method solvent Dissolve in Appropriate Solvent reagents->solvent reaction Heating/Stirring at Specified Temperature solvent->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring workup Quenching & pH Adjustment reaction->workup Reaction Complete monitoring->reaction isolation Precipitation/Extraction workup->isolation filtration Filtration/Drying isolation->filtration purification Recrystallization or Column Chromatography filtration->purification product 2-bromo-3,4,5- trimethoxybenzoic acid purification->product

Caption: Experimental workflow for the hydrolysis of methyl 2-bromo-3,4,5-trimethoxybenzoate.

References

"application of 2-Bromo-3,4,5-trimethoxybenzoic acid in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,4,5-trimethoxybenzoic acid is a versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. The presence of a bromine atom on the aromatic ring allows for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid and trimethoxy functionalities offer sites for further derivatization. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds utilizing this starting material. The methodologies described are based on established synthetic strategies such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3][4][5][6][7][8]

Key Synthetic Applications

The bromine substituent on this compound serves as a versatile handle for the introduction of various carbon and heteroatom nucleophiles, enabling the synthesis of diverse heterocyclic systems. The primary applications involve:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to produce biaryl systems, which can be precursors to complex heterocyclic structures.[3][9][10][11][12]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a crucial step in the synthesis of nitrogen-containing heterocycles like pyridines, indoles, and quinolines.[2][13][6][14][15][16]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, which can be further cyclized to afford various heterocyclic scaffolds.[4][5][8]

  • Ullmann Condensation: A classic method for forming carbon-oxygen and carbon-nitrogen bonds, particularly useful for the synthesis of ethers and amines.[13][7][17][18]

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes typical reaction conditions and yields for various cross-coupling reactions involving aryl bromides, which can be adapted for this compound.

Coupling ReactionHeterocyclic Product ClassCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenyl-substituted aromaticsPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10012-2470-95[10]
Buchwald-Hartwig Aryl aminesPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-11012-2475-98[6]
Sonogashira Aryl alkynesPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-502-680-95[4][8]
Ullmann Aryl ethers/aminesCuI (10-20)L-proline (20)K₂CO₃DMSO100-12024-4860-85[7]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted Benzofuran Derivative via Sonogashira and Annulation Reactions

This protocol describes a two-step synthesis of a benzofuran derivative from this compound.

Step 1: Sonogashira Coupling of this compound with an alkyne.

  • Materials: this compound, terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, triethylamine (Et₃N), and tetrahydrofuran (THF).[4][8]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF, followed by triethylamine (2.0 equiv.) and the terminal alkyne (1.2 equiv.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Annulation to form the Benzofuran Ring.

  • Materials: The product from Step 1, a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMF).

  • Procedure:

    • Dissolve the alkyne-substituted benzoic acid from Step 1 in DMF.

    • Add potassium carbonate (2.0 equiv.).

    • Heat the reaction mixture to 120-140 °C for 6-12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting benzofuran derivative by column chromatography.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Annulation A This compound C Sonogashira Reaction (Pd(PPh3)2Cl2, CuI, Et3N, THF) A->C B Terminal Alkyne B->C D 2-Alkynyl-3,4,5-trimethoxybenzoic acid C->D E Intramolecular Annulation (K2CO3, DMF, Heat) D->E F Substituted Benzofuran E->F

Caption: Synthesis of a Benzofuran Derivative.

Protocol 2: Synthesis of an N-Aryl Carbazole via Buchwald-Hartwig Amination

This protocol details the synthesis of a carbazole derivative through an intermolecular C-N bond formation.

  • Materials: this compound, a primary or secondary amine (e.g., carbazole), Pd₂(dba)₃ catalyst, a suitable phosphine ligand (e.g., XPhos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).[6][14]

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the product by flash chromatography.

G A This compound C Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, NaOtBu, Toluene) A->C B Amine (e.g., Carbazole) B->C D N-Aryl Heterocycle C->D

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Synthesis of a Biaryl Precursor for Dibenzofuran Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a key intermediate for the synthesis of dibenzofurans.

  • Materials: this compound, an arylboronic acid (e.g., 2-hydroxyphenylboronic acid), Pd(OAc)₂ catalyst, a phosphine ligand (e.g., RuPhos), a base (e.g., K₃PO₄), and a solvent system (e.g., toluene/water).[10][12]

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

    • Add the solvent mixture (e.g., toluene/water 4:1).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add Pd(OAc)₂ (0.02 equiv.) and RuPhos (0.04 equiv.).

    • Heat the reaction mixture to 100 °C under an argon atmosphere for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude biaryl product by column chromatography.

G A This compound C Suzuki-Miyaura Coupling (Pd(OAc)2, RuPhos, K3PO4, Toluene/H2O) A->C B Arylboronic Acid B->C D Biaryl Compound C->D

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a broad range of heterocyclic compounds. The protocols provided herein offer robust starting points for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The adaptability of modern cross-coupling reactions allows for the generation of complex molecular architectures from this readily accessible building block. Further exploration and optimization of these methods will undoubtedly lead to the discovery of novel heterocyclic compounds with interesting biological and material properties.

References

Application Notes and Protocols: 2-Bromo-3,4,5-trimethoxybenzoic Acid as a Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. 2-Bromo-3,4,5-trimethoxybenzoic acid is a highly functionalized aromatic compound that holds significant promise as a versatile precursor for the synthesis of a diverse library of potential antibacterial molecules. The presence of a bromine atom at the 2-position offers a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophoric groups. Furthermore, the trimethoxy substitution pattern is a feature found in several bioactive molecules, including the well-known antibacterial agent, trimethoprim. These structural motifs can be exploited to design compounds that may exhibit direct antibacterial activity or act as adjuvants to existing antibiotics, for instance, by inhibiting bacterial efflux pumps.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of N-substituted amide derivatives of this compound as potential antibacterial agents.

Data Presentation

Table 1: Synthesis and Characterization of 2-Bromo-3,4,5-trimethoxy-N-aryl/alkylbenzamide Derivatives
Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )% YieldMelting Point (°C)
1a PhenylC₁₇H₁₆BrNO₄394.2285155-157
1b 4-ChlorophenylC₁₇H₁₅BrClNO₄428.6782168-170
1c 4-MethylphenylC₁₈H₁₈BrNO₄408.2588160-162
1d BenzylC₁₈H₁₈BrNO₄408.2590142-144
1e CyclohexylC₁₇H₂₂BrNO₄399.2778175-177
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-Bromo-3,4,5-trimethoxy-N-aryl/alkylbenzamide Derivatives
Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant S. aureus (MRSA) (Clinical Isolate)
1a 64128>256128
1b 326425664
1c 64128>256128
1d 163212832
1e 128256>256256
Ciprofloxacin 0.50.2511
Vancomycin 1>128>1282

Experimental Protocols

Protocol 1: General Synthesis of 2-Bromo-3,4,5-trimethoxy-N-aryl/alkylbenzamide Derivatives (1a-1e)

This protocol describes a general method for the amide coupling of this compound with various primary amines.

Materials:

  • This compound

  • Substituted aniline or alkylamine (e.g., aniline, 4-chloroaniline, 4-methylaniline, benzylamine, cyclohexylamine)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-bromo-3,4,5-trimethoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted amide derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare a fresh overnight culture of the test bacteria in CAMHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the stock solutions of the synthesized compounds and control antibiotics in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include wells for positive control (bacteria in broth without any compound) and negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Synthesis_Workflow start This compound acid_chloride 2-Bromo-3,4,5-trimethoxybenzoyl chloride start->acid_chloride SOCl2, Reflux product N-Substituted Amide Derivatives (1a-1e) acid_chloride->product TEA, DCM amine Primary Amine (R-NH2) amine->product purification Column Chromatography product->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization screening Antibacterial Screening (MIC Assay) characterization->screening data Data Analysis screening->data

Caption: General workflow for the synthesis and antibacterial evaluation of this compound derivatives.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell antibiotic Antibiotic target Intracellular Target antibiotic->target Inhibition of Cellular Processes efflux_pump Efflux Pump antibiotic->efflux_pump efflux_pump->antibiotic_out Expulsion inhibitor Inhibitor (Derivative of 2-Bromo-3,4,5- trimethoxybenzoic acid) inhibitor->efflux_pump Inhibition

References

Troubleshooting & Optimization

"by-product formation in the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the formation of by-products during the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the potential by-products?

A common method is the direct bromination of 3,4,5-trimethoxybenzoic acid. Due to the electron-rich nature of the aromatic ring, the reaction can sometimes be difficult to control, leading to several by-products. The primary expected by-products are the starting material (unreacted), the di-brominated product (2,6-Dibromo-3,4,5-trimethoxybenzoic acid), and potentially products from demethylation under harsh acidic conditions.

Q2: I am observing a significant amount of unreacted 3,4,5-trimethoxybenzoic acid in my final product. What should I do?

This indicates an incomplete reaction. To drive the reaction to completion, you can try the following:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the spot for the starting material is no longer visible.

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to the formation of other by-products.

  • Increase Brominating Agent Stoichiometry: Gradually increase the amount of the brominating agent. Be mindful that a large excess can lead to over-bromination.

Q3: My product is contaminated with a di-brominated species. How can I avoid this and how do I remove it?

The formation of 2,6-Dibromo-3,4,5-trimethoxybenzoic acid is a common issue.

  • Prevention:

    • Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to liquid bromine.

    • Maintain a lower reaction temperature to decrease the rate of the second bromination.

  • Purification:

    • Recrystallization: This is often the most effective method. A mixed solvent system, such as ethanol/water, can be effective in separating the mono- and di-brominated products due to differences in their polarity and crystal lattice energies.

    • Column Chromatography: While potentially more resource-intensive, silica gel chromatography can be used to separate the products based on polarity. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

Q4: I am seeing evidence of demethylation in my product. What causes this and how can I prevent it?

Demethylation can occur under strongly acidic conditions, which are sometimes used in bromination reactions. To prevent this:

  • Use a milder brominating agent that does not require a strong Lewis acid catalyst.

  • Buffer the reaction mixture if possible.

  • Minimize the reaction time and temperature to reduce the likelihood of this side reaction.

Troubleshooting Guide for By-product Formation

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Presence of Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or amount of brominating agent.- Monitor the reaction with TLC until the starting material spot disappears.[2] - Cautiously increase the reaction temperature. - Incrementally increase the amount of the brominating agent.
Formation of 2,6-Dibromo-3,4,5-trimethoxybenzoic acid Over-bromination due to excess brominating agent, high reaction temperature, or prolonged reaction time.- Use a precise stoichiometry of the brominating agent. - Maintain a controlled, lower reaction temperature. - Stop the reaction as soon as the starting material is consumed (monitored by TLC).
Product Loss During Workup The product is a carboxylic acid and will be soluble in basic aqueous solutions as its carboxylate salt.[2]- Ensure the aqueous layer is sufficiently acidified (to approximately pH 2) with a strong acid like HCl to precipitate the product before extraction.[1][2] - Perform multiple extractions with an organic solvent to maximize recovery.[2]
Difficulty in Product Purification Impurities have similar physical properties to the desired product.- For solid products, recrystallization is a powerful purification technique.[1] Experiment with different solvent systems. - If recrystallization is ineffective, use column chromatography. Optimize the mobile phase using TLC first.[1]

Experimental Protocols

Synthesis of 2,6-Dibromo-3,4,5-trimethoxybenzoic acid (A Potential By-product)

This protocol describes a method that could lead to the di-brominated by-product if conditions are not carefully controlled in the synthesis of the mono-bromo product.

  • Reaction Setup: A solution of 2-iodo-3,4,5-trimethoxybenzoic acid (0.36 mmol) in 0.2 M NaOH (0.5 mL) was added dropwise to a magnetically stirred aqueous sulfuric acid solution (3.2 M, 0.6 mL) of KBrO₃ (0.72 mmol).[3]

  • Reaction Conditions: The temperature of the reaction mixture was then raised gradually from 294 to 338 K. The resulting solution was stirred for an additional 4.0 h at 338 K.[3]

  • Workup and Isolation: The solution was allowed to cool slowly to room temperature. The product, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, crystallized as long, thin needles.[3]

General Purification Protocol: Acid-Base Extraction

This technique is useful for separating the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.[1]

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate. The deprotonated 2-bromo-3,4,5-trimethoxybenzoate salt will move into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the acidic product.[1]

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) until the pH is approximately 2. The purified this compound will precipitate.[1]

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 3,4,5-Trimethoxybenzoic Acid + Brominating Agent reaction Stirring at Controlled Temperature start->reaction monitoring TLC Monitoring reaction->monitoring Periodically quench Quench Reaction monitoring->quench Reaction Complete extraction Acid-Base Extraction quench->extraction acidify Acidify Aqueous Layer to pH 2 extraction->acidify filtration Vacuum Filtration acidify->filtration crude Crude Product filtration->crude recrystallization Recrystallization crude->recrystallization pure Pure 2-Bromo-3,4,5- trimethoxybenzoic acid recrystallization->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_byproducts Identify Primary Impurity cluster_solutions Implement Corrective Action start Analyze Crude Product (e.g., by NMR, TLC, LC-MS) unreacted_sm Unreacted Starting Material start->unreacted_sm dibromo Di-brominated By-product start->dibromo other Other/Unknown Impurities start->other optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry unreacted_sm->optimize_reaction control_reaction Refine Reaction Control: - Lower temperature - Precise stoichiometry dibromo->control_reaction purify Purification Strategy: - Recrystallization - Column Chromatography dibromo->purify other->purify

Caption: Troubleshooting logic for by-product formation in the synthesis of this compound.

References

"troubleshooting guide for the bromination of trimethoxybenzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the bromination of trimethoxybenzoic acid derivatives. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction resulting in multiple brominated products?

A1: The three methoxy groups on the benzoic acid ring are strong activating groups in electrophilic aromatic substitution reactions. Their electron-donating nature significantly increases the electron density of the aromatic ring, making it highly susceptible to polysubstitution, often leading to the formation of di- or even tri-brominated products.[1] The use of an excess of the brominating agent can also contribute to over-bromination.[2]

Q2: How can I achieve selective monobromination of a trimethoxybenzoic acid derivative?

A2: Achieving selective monobromination requires careful control of the reaction conditions to moderate the high reactivity of the substrate. Key strategies include:

  • Stoichiometry: Use a 1:1 molar ratio of the trimethoxybenzoic acid to the brominating agent.[1]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[3][4][5]

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and minimize over-bromination.[6]

  • Solvent: The choice of solvent can influence selectivity. Less polar solvents may reduce the electrophilicity of the brominating agent.[1] Acetonitrile and dimethylformamide (DMF) have been used successfully for regioselective brominations with NBS.[3][6]

Q3: I am observing the formation of isomeric monobrominated products. How can I improve the regioselectivity?

A3: The positions of the three methoxy groups and the carboxylic acid group direct the incoming bromine to specific positions on the aromatic ring. The methoxy groups are ortho, para-directors, while the carboxylic acid group is a meta-director. This can sometimes lead to a mixture of isomers. To improve regioselectivity:

  • Steric Hindrance: Bulky groups can sterically hinder bromination at adjacent positions. The substitution pattern of your specific trimethoxybenzoic acid isomer will play a significant role.

  • Catalyst/Additive: The use of certain catalysts or additives can enhance regioselectivity. For example, silica gel has been used to promote selective monobromination with NBS for some activated aromatic compounds.[7]

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields in bromination reactions can arise from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[2]

  • Side Reactions: Besides over-bromination, other side reactions can consume the starting material.

  • Product Loss During Workup: The desired product might be lost during extraction, washing, or purification steps. Ensure proper pH adjustment during extraction to ensure the carboxylic acid is in the appropriate layer (protonated in the organic layer, deprotonated in the aqueous layer).

  • Decomposition of Brominating Agent: Ensure the quality of your brominating agent. Old or improperly stored NBS can be less effective.

Q5: I suspect demethylation of the methoxy groups is occurring. How can I prevent this?

A5: Cleavage of methoxy groups can occur under harsh acidic conditions, particularly with reagents like hydrogen bromide in acetic acid.[8] To prevent demethylation:

  • Avoid Strong Acids: If a catalyst is needed, opt for a milder Lewis acid or avoid strong protic acids.

  • Control Temperature: Higher temperatures can promote side reactions, including demethylation.

  • Use a Milder Brominating Agent: NBS is generally less harsh than Br₂ in the presence of a strong Lewis acid.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Multiple spots on TLC, indicating a mixture of products. Over-bromination: The highly activated ring is susceptible to multiple substitutions.- Use a 1:1 stoichiometric ratio of substrate to brominating agent. - Add the brominating agent slowly and at a low temperature. - Consider using a milder brominating agent like NBS.[3][4][5]
Low or no conversion of starting material. Insufficiently reactive brominating agent: The chosen conditions may be too mild. Decomposition of reagents: The brominating agent may have degraded.- Slightly increase the reaction temperature or prolong the reaction time, while carefully monitoring for side product formation. - Use fresh, high-quality brominating agents. - For less reactive substrates, a catalyst might be necessary, but choose a mild one to avoid side reactions.
Formation of an unexpected isomer. Complex directing group effects: The interplay between the activating methoxy groups and the deactivating carboxylic acid group can lead to unexpected regioselectivity.- Carefully analyze the structure of your starting material to predict the most likely positions of substitution. - Use 2D NMR techniques (like NOESY or HMBC) to confirm the structure of your product. - Adjusting the solvent or temperature might influence the isomeric ratio.
Product is difficult to purify. Formation of multiple, closely related products: Isomers and poly-brominated products can be difficult to separate.- Utilize column chromatography with a carefully selected solvent system for separation.[9] - Recrystallization can be an effective method for purifying solid products.[10]
Evidence of tar or dark-colored byproducts. Oxidation of the aromatic ring: Methoxy groups can make the ring susceptible to oxidation, especially with harsher brominating agents or in the presence of strong acids.- Use a milder brominating agent like NBS. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Monobromination of 3,4,5-Trimethoxybenzoic Acid using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3,4,5-Trimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add water and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Dibromination of a 3,4,5-Trimethoxybenzoic Acid Derivative

This protocol is adapted from the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid.[11]

Materials:

  • 2-Iodo-3,4,5-trimethoxybenzoic acid (as an example of a starting material for transhalogenation)

  • Potassium bromate (KBrO₃)

  • Sulfuric acid (aqueous solution)

  • Sodium hydroxide (aqueous solution)

Procedure:

  • Prepare a solution of the starting trimethoxybenzoic acid derivative (1 equivalent) in 0.2 M NaOH.

  • In a separate flask, prepare a magnetically stirred aqueous solution of sulfuric acid (3.2 M).

  • To the sulfuric acid solution, add potassium bromate (2 equivalents).

  • Add the solution of the trimethoxybenzoic acid derivative dropwise to the sulfuric acid/KBrO₃ mixture.

  • Gradually raise the temperature of the reaction mixture to 65 °C and stir for 4 hours.

  • Allow the solution to cool slowly to room temperature to facilitate crystallization of the product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Reaction Conditions for Bromination of Methoxy-Substituted Benzoic Acid Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
3,4,5-Trimethoxybenzoic acidNBSAcetonitrile0 to RT2-4Monobrominated product-General Protocol
2-Iodo-3,4,5-trimethoxybenzoic acidKBrO₃/H₂SO₄Water21 to 6542,6-Dibromo-3,4,5-trimethoxybenzoic acid-[11]
4-Methoxybenzoic acidBu₄NBr₃Acetonitrile10063-Bromo-4-methoxybenzoic acid and 3,5-dibromo-4-methoxybenzoic acid-[2]
4-Methoxybenzoic acid (ester)NBSDMFRT-3,5-Dibromo-4-methoxybenzoic acid (ester)-[2]

Table 2: ¹H NMR Data for Distinguishing Brominated Trimethoxybenzoic Acid Isomers (Illustrative)

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
3,4,5-Trimethoxybenzoic acid7.25 (s, 2H)3.84 (s, 6H), 3.74 (s, 3H)
2-Bromo-3,4,5-trimethoxybenzoic acid~7.5 (s, 1H)~3.9 (s, 3H), ~3.8 (s, 3H), ~3.7 (s, 3H)
2,6-Dibromo-3,4,5-trimethoxybenzoic acidNo aromatic protons~3.9 (s, 6H), ~3.8 (s, 3H)

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Visualizations

TroubleshootingWorkflow start Start: Bromination Reaction check_tlc Analyze Reaction Mixture by TLC start->check_tlc no_reaction No Reaction / Low Conversion check_tlc->no_reaction Starting Material Dominant clean_product Clean Monobromination check_tlc->clean_product Single Major Product Spot multiple_products Multiple Products check_tlc->multiple_products Multiple Spots troubleshoot_no_reaction Increase Temperature/Time Check Reagent Quality Consider Mild Catalyst no_reaction->troubleshoot_no_reaction purification Purification clean_product->purification troubleshoot_multiple Check Stoichiometry (1:1) Lower Temperature Use Milder Reagent (NBS) Slow Addition of Brominating Agent multiple_products->troubleshoot_multiple multiple_products->purification troubleshoot_no_reaction->start Retry Reaction troubleshoot_multiple->start Retry Reaction column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization characterization Characterize Product(s) column->characterization recrystallization->characterization nmr_ms NMR & Mass Spectrometry characterization->nmr_ms end_success Desired Product Obtained nmr_ms->end_success Structure Confirmed end_revise Revise Strategy nmr_ms->end_revise Incorrect Product(s)

Caption: Troubleshooting workflow for the bromination of trimethoxybenzoic acid derivatives.

References

Technical Support Center: Purification of Crude 2-Bromo-3,4,5-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-3,4,5-trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the types and amounts of impurities present in the crude material.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials like 3,4,5-trimethoxybenzoic acid, regioisomers formed during bromination, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.

Q3: My purified product is off-white or yellowish. What could be the cause?

A3: Discoloration in brominated aromatic compounds can arise from trace amounts of bromine or other colored byproducts. If the discoloration persists after initial purification, treating a solution of the compound with a small amount of activated charcoal before the final crystallization step can help remove colored impurities.

Q4: How can I assess the purity of my this compound?

A4: The purity of the final product can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Low or No Crystal Formation The chosen solvent is too effective, keeping the product dissolved even at low temperatures.Select a solvent in which the compound has high solubility when hot and low solubility when cold. Test a range of solvents or solvent mixtures.[2]
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[4]
Product "Oils Out" Instead of Crystallizing The melting point of the crude product is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
High concentration of impurities.Consider a preliminary purification step like acid-base extraction or column chromatography to remove a significant portion of the impurities.[2][3]
Impure Product (Poor Crystal Quality) The cooling rate was too fast, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Incomplete removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.[3]
Premature Crystallization The product crystallizes in the funnel during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[3]
Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities The eluent (solvent system) is not optimized.Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation (a difference in Rf values) between the product and impurities. A typical mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[3]
The column was overloaded with crude material.Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[3]
Improper column packing leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3]
Product Tailing on the Column The acidic carboxylic acid group is interacting strongly with the silica gel.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress this interaction.[3]
Product Takes Too Long to Elute or Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Low Recovery of Product Incomplete acid-base reaction.Ensure the pH of the aqueous layer is sufficiently basic (e.g., pH > 8) to deprotonate the carboxylic acid completely. Check the pH and adjust if necessary.[2]
Insufficient mixing of the two phases.Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.[3]
Emulsion Formation at the Interface The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[3]
Product Does Not Precipitate Upon Acidification The aqueous solution is not sufficiently acidic.Slowly add concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~2), which can be checked with pH paper.[3]
The product is somewhat soluble in the acidic aqueous solution.If precipitation is minimal, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water, or mixtures such as ethanol/water) at both room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Use TLC to identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into a chromatography column, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased to speed up the elution of more polar compounds if necessary.

  • Analysis and Collection: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper and shake the funnel, venting frequently to release any evolved CO₂ gas. The deprotonated 2-Bromo-3,4,5-trimethoxybenzoate salt will move into the aqueous layer.[3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is extracted.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Data Presentation

Table 1: Solubility of 3,4,5-Trimethoxybenzoic Acid in Various Solvents

SolventSolubility
WaterSparingly soluble[5]
EthanolSoluble[5]
Dimethylsulfoxide (DMSO)Soluble[5]
DichloromethaneSoluble[5]

It is highly recommended to experimentally determine the solubility of this compound in a range of solvents to optimize the purification process.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction purification_choice->acid_base_extraction Acidic Impurities analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis pure_product Pure Product analysis->pure_product Pure troubleshoot Troubleshoot analysis->troubleshoot Impure troubleshoot->purification_choice Re-purify

Caption: A general troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A step-by-step workflow for purification by recrystallization.

AcidBase_Extraction_Workflow start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Aqueous and Organic Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains product salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtrate Collect by Filtration precipitate->filtrate end Pure Product filtrate->end

Caption: A workflow for purification using acid-base extraction.

References

Technical Support Center: Recrystallization of 2-Bromo-3,4,5-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Bromo-3,4,5-trimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A direct recrystallization solvent for this compound is not explicitly documented in readily available literature. However, based on the solubility of structurally similar compounds, such as other substituted bromobenzoic acids and trimethoxybenzoic acids, suitable solvent systems can be inferred. Alcohols like ethanol and isopropanol, or a mixed solvent system such as ethanol-water, are often effective for purifying substituted benzoic acids.[1][2] The choice of solvent will ultimately depend on the specific impurities present in your crude material.

Q2: How do I select an appropriate recrystallization solvent?

A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[3] For this compound, which has a carboxylic acid and methoxy groups, polar protic solvents are a good starting point.

Q3: What are some common issues encountered during the recrystallization of substituted benzoic acids?

Common issues include the product "oiling out" (forming a liquid layer instead of crystals), low recovery of the purified product, and the presence of impurities in the final crystals. These problems often stem from an inappropriate solvent choice, a cooling rate that is too rapid, or impurities having similar solubility profiles to the desired compound.[4]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a less polar solvent or a solvent mixture.
Low Product Recovery The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
No Crystal Formation The solution is not supersaturated. The solution is cooling too slowly.Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Impure Crystals The cooling rate was too fast, trapping impurities. The chosen solvent did not effectively separate the impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Test a different solvent or a solvent mixture for better selectivity.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to remove insoluble impurities without the desired compound crystallizing prematurely.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Recrystallization Solvents for Related Benzoic Acid Derivatives

CompoundRecrystallization Solvent(s)
2-Bromo-5-methoxybenzoic acidEthanol, Isopropanol[1]
2-Bromo-4,5-dimethoxybenzoic acidNot specified, but purification by recrystallization is mentioned.[5]
2,4,5-Trimethoxybenzoic acidEthanol-water[2]
3,4,5-Trimethoxybenzoic acidSoluble in hot water, ethanol, and DMSO.[6]

Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

References

"column chromatography conditions for purifying 2-Bromo-3,4,5-trimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2-Bromo-3,4,5-trimethoxybenzoic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For preparative purification, silica gel is the most common and recommended stationary phase. For analytical purposes, such as purity assessment by HPLC, a C18 reversed-phase column is suitable.[1]

Q2: How do I select an appropriate mobile phase for purifying this compound?

The choice of mobile phase is critical for successful separation. For silica gel column chromatography, a common approach is to use a solvent system composed of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2] The polarity of the mobile phase can be adjusted to achieve the desired separation. It is highly recommended to first determine the optimal solvent ratio using Thin-Layer Chromatography (TLC).[2] For a similar compound, 2,4,5-trimethoxybenzoic acid, a mobile phase of Hexane:Ethyl Acetate (7:3 v/v) with 1% glacial acetic acid was found to be effective for TLC, suggesting a good starting point for column conditions.[3]

Q3: Why is my purified this compound showing a broad melting point range?

A broad melting point range typically indicates the presence of impurities or residual solvent.[4] It is advisable to repeat the purification process or ensure the purified compound is thoroughly dried under vacuum to remove any remaining solvent.[4]

Q4: Can I use a different purification technique if column chromatography is not effective?

Yes, other purification techniques such as recrystallization or acid-base extraction can be employed.[2] The choice of method will depend on the specific impurities present in your crude sample.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Product Tailing on the Column The carboxylic acid group of the analyte can interact strongly with the silica gel, leading to tailing.[2]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2][4] This will suppress the ionization of the carboxylic acid and minimize its interaction with the stationary phase.
Poor Separation of Compound from Impurities The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.Optimize the mobile phase composition by testing different solvent ratios using TLC before running the column. Aim for an Rf value of approximately 0.2-0.4 for your target compound.[2]
Compound Does Not Elute from the Column The mobile phase may not be polar enough to move the compound through the silica gel. The compound may have decomposed on the column.Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. You can also test the stability of your compound on silica gel using a 2D TLC analysis.[5]
Low Recovery of the Product The compound may be irreversibly adsorbed onto the column. Premature crystallization in the column or during fraction collection.Ensure the column is not allowed to run dry. If you are using a gradient elution, ensure the polarity increase is gradual. For HPLC, using a base-deactivated column can help for basic compounds, and for acidic compounds, proper pH control is key.
Cracks or Channels in the Silica Gel Bed Improper packing of the column can lead to an uneven flow of the mobile phase and poor separation.Pack the column using a slurry method to ensure a uniform and homogenous bed.[2] Avoid letting the column run dry, as this can cause the silica bed to crack.[2]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

A TLC analysis is a crucial first step to determine the optimal solvent system for column chromatography.

Materials:

  • TLC Plates: Silica gel 60 F254[3]

  • Mobile Phase: A mixture of hexane and ethyl acetate with a small amount of glacial acetic acid.[3]

  • Sample: Dissolve a small amount of the crude this compound in a suitable solvent like methanol or dichloromethane.[3]

  • Developing Chamber

  • UV Lamp (254 nm)

Procedure:

  • Prepare a mobile phase, for example, Hexane:Ethyl Acetate in a 7:3 (v/v) ratio, and add about 1% glacial acetic acid.[3]

  • Pour the mobile phase into the developing chamber and let it equilibrate.[3]

  • Spot a small amount of your dissolved sample onto the baseline of the TLC plate.[3]

  • Place the plate in the developing chamber and allow the solvent front to move up the plate.[3]

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.[3]

  • Calculate the Rf value. Adjust the solvent ratio to obtain an Rf value of ~0.2-0.4 for the desired compound.[2]

Protocol 2: Silica Gel Column Chromatography Purification

Materials:

  • Silica gel

  • Chromatography column

  • Optimized mobile phase from TLC analysis

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity if a gradient is to be used.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Visualization

experimental_workflow Workflow for Column Chromatography Purification cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC for Mobile Phase Optimization Sample_Prep 2. Prepare Crude Sample Solution TLC->Sample_Prep Column_Pack 3. Pack Column with Silica Gel Slurry Sample_Prep->Column_Pack Load_Sample 4. Load Sample onto Column Column_Pack->Load_Sample Elute 5. Elute with Mobile Phase Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: A step-by-step workflow for the purification of this compound.

References

"removing unreacted starting material from 2-Bromo-3,4,5-trimethoxybenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-3,4,5-trimethoxybenzoic acid by removing unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material found as an impurity in the synthesis of this compound?

The most common starting material impurity is 3,4,5-trimethoxybenzoic acid. This occurs when the bromination reaction does not proceed to completion, leaving a portion of the initial reactant mixed with the final product.

Q2: Why is it crucial to remove unreacted 3,4,5-trimethoxybenzoic acid from the final product?

The presence of unreacted starting material can interfere with subsequent reaction steps, leading to lower yields and the formation of unwanted byproducts. For applications in drug development, high purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement.

Q3: What are the primary methods for removing unreacted 3,4,5-trimethoxybenzoic acid?

The main purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the reaction, the percentage of the impurity, and the available laboratory equipment. Recrystallization is often the most straightforward method for this specific purification.

Q4: How can I monitor the progress of the purification?

The purity of the product at each stage can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Comparing the crude mixture to the purified product and a standard of the starting material will confirm the removal of the impurity. Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests a pure compound, whereas a broad and depressed melting range indicates the presence of impurities.

Troubleshooting Guides

Problem: Low Purity After Initial Work-up
Possible CauseSuggested Solution
Incomplete Bromination Reaction The initial reaction did not go to completion, leaving a significant amount of 3,4,5-trimethoxybenzoic acid. Optimize reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry) in future syntheses. For the current batch, proceed with a robust purification method like recrystallization or acid-base extraction.
Co-precipitation of Starting Material During the initial isolation (e.g., quenching the reaction in water), the starting material may have precipitated along with the product due to similar insolubility in the quenching medium. A carefully chosen recrystallization solvent is required to separate the two compounds.
Problem: Difficulty with Recrystallization
Possible CauseSuggested Solution
Inappropriate Solvent Choice The chosen solvent may have similar solubility profiles for both the product and the starting material at high and low temperatures. Test a range of solvents or solvent mixtures. An ethanol/water or acetic acid/water mixture can be effective, as the polarity can be fine-tuned to maximize the solubility difference.[1][2]
Product Oiling Out The compound is melting before it dissolves, or is coming out of solution as a liquid instead of forming crystals. This occurs if the boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling point solvent or add a co-solvent to reduce the boiling point of the system.
Rapid Cooling Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[3]

Data Presentation

The physical properties of the product and the common starting material are key to designing an effective purification strategy.

Property3,4,5-Trimethoxybenzoic acid (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₂O₅C₁₀H₁₁BrO₅
Molecular Weight 212.20 g/mol 291.10 g/mol
Appearance White to off-white crystalline powder.[4]Data not available in search results
Melting Point 168-172 °C~160 °C
Solubility in Water Limited solubility.[4]Data not available in search results
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dichloromethane.[4]Data not available in search results

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the recommended first approach for removing unreacted 3,4,5-trimethoxybenzoic acid.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water or methanol). The ideal solvent will dissolve the crude product completely at its boiling point but show poor solubility for the product and higher solubility for the impurity upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: If using a co-solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly turbid (cloudy). Add a few more drops of the primary solvent until the solution is clear again.[1] Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylates of both the product and starting material will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution to ensure all acidic material is extracted. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (pH ~2), which will cause the purified product to precipitate out.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

G cluster_workflow Troubleshooting Workflow: Purification of this compound start Crude Product (Mixture of Product and Unreacted Starting Material) check_purity Assess Purity (TLC, HPLC, or Melting Point) start->check_purity recrystallization Recrystallization (e.g., Ethanol/Water) check_purity->recrystallization Impurity > 5% pure_product Pure Product (>99% Purity) check_purity->pure_product Purity Acceptable fail_recryst Recrystallization Fails or Purity is Still Low recrystallization->fail_recryst Check Purity acid_base Acid-Base Extraction fail_ab Extraction is Impractical or Emulsions Form acid_base->fail_ab Check Purity column_chroma Column Chromatography (Silica Gel) column_chroma->pure_product Check Purity fail_recryst->acid_base Yes fail_recryst->pure_product No fail_ab->column_chroma Yes fail_ab->pure_product No

Caption: A workflow for selecting a purification strategy.

G cluster_recrystallization Experimental Workflow: Recrystallization dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filter (If Insoluble Impurities Present) dissolve->hot_filter crystallize 3. Cool Slowly to Room Temperature hot_filter->crystallize ice_bath 4. Place in Ice Bath (Maximize Yield) crystallize->ice_bath vac_filter 5. Vacuum Filter to Collect Crystals ice_bath->vac_filter wash_dry 6. Wash with Cold Solvent and Dry vac_filter->wash_dry final Pure Crystalline Product wash_dry->final

Caption: A step-by-step workflow for purification by recrystallization.

References

"managing reaction temperature in the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the bromination of 3,4,5-trimethoxybenzoic acid?

The optimal temperature for the bromination of 3,4,5-trimethoxybenzoic acid and similar compounds can vary significantly depending on the brominating agent and solvent system used. Some procedures call for maintaining a low temperature, potentially between -15°C and 5°C, especially during the addition of a highly reactive brominating agent like bromine, to control the exothermic reaction and minimize side-product formation.[1][2] Other protocols may involve running the reaction at room temperature (25-35°C) or even at elevated temperatures, such as reflux, to drive the reaction to completion.[3][4] It is crucial to consult the specific protocol you are following.

Q2: How critical is temperature control to the success of the synthesis?

Temperature is a critical factor that can significantly impact the yield and purity of this compound.[5] Poor temperature control can lead to several issues, including:

  • Formation of byproducts: Higher temperatures can promote over-bromination (e.g., dibromination) or other side reactions.[5]

  • Runaway reactions: The bromination of aromatic compounds can be exothermic.[2] Inadequate cooling can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable.[6]

  • Incomplete reaction: If the temperature is too low, the reaction may proceed very slowly or not at all, resulting in a low yield.[5][7]

Q3: My reaction is very exothermic. How can I manage this?

Managing an exothermic reaction is crucial for safety and product quality. Key strategies include:

  • Slow addition of the brominating agent: Add the brominating agent dropwise or in small portions to control the rate of heat generation.[2]

  • Efficient cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure the reaction flask is adequately submerged and the cooling bath is well-stirred.[1]

  • Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.

  • Vigorous stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized hotspots.

Q4: I am observing a low yield. Could the reaction temperature be the cause?

Yes, incorrect reaction temperature is a common reason for low yields.[7] If the temperature is too low, the reaction rate may be too slow for the reaction to go to completion within the allotted time.[5] Conversely, if the temperature is too high, it could lead to the degradation of the starting material or the product, or the formation of unwanted byproducts, thus reducing the yield of the desired product.[5] Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) can help determine if the starting material is being consumed.[7]

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low or No Product Formation Reaction temperature is too low, leading to a slow reaction rate.Gradually and cautiously increase the reaction temperature, monitoring the reaction progress by TLC.[7] Ensure the temperature is maintained at the optimal level specified in the protocol.
Presence of Multiple Products (Byproducts) Reaction temperature is too high, promoting side reactions like over-bromination.Perform the reaction at a lower temperature.[6] Ensure slow and controlled addition of the brominating agent with efficient cooling.
Reaction Becomes Uncontrollable (Runaway Reaction) Inadequate cooling and/or too rapid addition of the brominating agent for a highly exothermic reaction.Immediately cease the addition of the reagent and apply more efficient cooling. For future attempts, add the brominating agent more slowly and at a lower starting temperature.[2]
Product Fails to Crystallize Upon Cooling The product may be too soluble in the chosen solvent at the cooling temperature, or impurities are inhibiting crystallization.Try cooling to a lower temperature (e.g., using an ice-salt bath or refrigerator). If that fails, consider reducing the solvent volume or adding an anti-solvent.

Experimental Protocol: General Procedure for Bromination

This is a generalized protocol and should be adapted based on specific literature procedures for the synthesis of this compound.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,4,5-trimethoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Place the flask in an appropriate cooling bath (e.g., ice water) and cool the solution to the desired starting temperature (e.g., 0-5°C).

  • Reagent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise from the dropping funnel over a period of 30-60 minutes. Crucially, monitor the internal temperature of the reaction and adjust the addition rate to maintain the desired temperature range.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the specified temperature for the recommended duration. Monitor the reaction's progress using TLC.

  • Warming (if required): Some procedures may require allowing the reaction to slowly warm to room temperature or gently heating to ensure completion.[8]

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench any excess bromine by slowly adding a solution of sodium thiosulfate or sodium bisulfite until the color of bromine disappears.

  • Precipitation and Isolation: Pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. Some protocols may involve heating to dissolve the product followed by slow cooling to promote crystallization.[3]

Quantitative Data Summary

The following table summarizes temperature conditions found in the literature for the bromination of various methoxybenzoic acid derivatives. This data can provide a useful starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Notes
2-iodo-3,4,5-trimethoxybenzoic acidKBrO₃ / H₂SO₄Water21 to 65Gradual temperature increase.[8]
3-methoxybenzoic acidKBr / KBrO₃Trifluoroacetic acid25 to 35, then 50 to 70Initial reaction followed by heating.[3]
m-aminobenzoic acidBromineHCl / Water< -5 to 5Maintained at low temperature.[1]
m-anisic acidBromineAcetic acid / WaterRefluxHeated to reflux.[4]
3,4-dimethoxy-tolueneH₂O₂ / Metal bromideSulfuric acid30 to 60-
2-bromo-4,5-dimethoxy-toluenePotassium permanganateWater50 to 90Oxidation step.[5]

Troubleshooting Workflow

G cluster_start Start cluster_problem Problem Identification cluster_solutions Corrective Actions cluster_end Outcome start Temperature Issue During Synthesis problem Identify the specific issue: - Low Yield - Byproducts - Runaway Reaction start->problem Observe low_yield Low Yield: Cautiously increase temperature. Monitor with TLC. problem->low_yield Low Conversion byproducts Byproducts: Lower reaction temperature. Slow reagent addition. problem->byproducts Impure Product runaway Runaway Reaction: Improve cooling. Reduce addition rate. problem->runaway Exothermic Event end_node Optimized Reaction Conditions low_yield->end_node Implement byproducts->end_node Implement runaway->end_node Implement

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR of 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3,4,5-trimethoxybenzoic acid.

Troubleshooting Guides

Systematic Approach to Identifying Unexpected NMR Peaks

When encountering unexpected signals in the ¹H or ¹³C NMR spectrum of this compound, a systematic approach can help identify the source of the extraneous peaks. Follow the workflow below to diagnose and resolve the issue.

G cluster_0 cluster_1 start Unexpected Peak(s) Observed in NMR Spectrum check_data Review Expected Spectrum of this compound start->check_data compare_impurities Compare Unexpected Peaks with Common Impurities check_data->compare_impurities expected_details Aromatic Proton (H-6): Singlet Three Methoxy Groups: Three distinct singlets Carboxylic Acid Proton: Broad singlet check_data->expected_details analyze_experimental Analyze Experimental Parameters compare_impurities->analyze_experimental impurity_details Starting Materials (e.g., 3,4,5-trimethoxybenzoic acid) Reagents (e.g., Brominating agents) Byproducts (e.g., Isomers, Di-brominated species) Solvent Residues (e.g., Acetone, Ethyl Acetate) NMR Solvent Impurities (e.g., H2O) compare_impurities->impurity_details perform_tests Perform Confirmatory Tests analyze_experimental->perform_tests experimental_details Sample Concentration Temperature Solvent Choice Instrument Shimming analyze_experimental->experimental_details conclusion Identify Source and Remediate perform_tests->conclusion test_details Spiking with suspected impurity D2O exchange for labile protons Run spectrum in a different solvent 2D NMR (COSY, HSQC) perform_tests->test_details

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

While a definitive experimental spectrum with full assignments can be elusive, the expected signals are based on the structure and data from similar compounds. The proton NMR should be relatively simple.[1]

¹H NMR:

  • Aromatic Proton (H-6): A singlet is anticipated in the aromatic region (typically δ 7.0-8.0 ppm).

  • Methoxy Protons (-OCH₃): Three distinct singlets are expected due to their non-equivalent chemical environments.[1]

  • Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and concentration, typically downfield (>10 ppm). This peak may be difficult to observe.[2]

¹³C NMR:

  • Carbonyl Carbon (-COOH): Expected around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the range of δ 100-160 ppm.

  • Methoxy Carbons (-OCH₃): Three distinct signals are expected, typically in the range of δ 55-65 ppm.

Q2: I see a singlet around 7.25 ppm in my spectrum. Is this from my product?

A singlet at approximately 7.25 ppm could correspond to the H-6 proton of the starting material, 3,4,5-trimethoxybenzoic acid.[3] It is a common impurity if the bromination reaction did not go to completion. To confirm, you can compare the integration of this peak to your expected product peaks.

Q3: There are multiple singlets in the methoxy region (δ 3.7-4.0 ppm). How do I know which ones belong to my product?

You should expect three distinct singlets for the three methoxy groups of this compound.[1] If you see more than three, they could be from:

  • Starting Material: 3,4,5-trimethoxybenzoic acid shows two methoxy signals (one with an integration of 6H and another with 3H).[3]

  • Solvent Impurities: Methanol, for example, can appear in this region.

  • Other Isomers or Byproducts: Incomplete reactions or side reactions could lead to other methoxylated species.

Q4: I have a broad peak around δ 1.5-3.5 ppm. What could this be?

A broad singlet in this region is often due to residual water in the NMR solvent.[2] The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.

Q5: My aromatic region is more complex than a single singlet. What are the possible reasons?

Complexity in the aromatic region can arise from several sources:

  • Unreacted Starting Material: As mentioned, 3,4,5-trimethoxybenzoic acid will show a singlet in this region.[3]

  • Isomeric Byproducts: Incomplete regioselectivity during bromination could lead to other bromo-isomers with different splitting patterns.

  • Di-brominated Species: Over-bromination can lead to products like 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which would not have an aromatic proton signal.[4]

  • Residual Aromatic Solvents: Solvents like benzene or toluene used during synthesis or purification can be present.

Q6: The peaks in my spectrum are broad and the baseline is rolling. How can I improve the quality?

Poor spectral quality is often due to issues with sample preparation or the NMR instrument itself.[2]

  • Shimming: The magnetic field homogeneity may need to be optimized for your sample.

  • Particulate Matter: Ensure your sample is fully dissolved and free of any solid particles. Filtering the sample into the NMR tube can help.

  • High Concentration: Overly concentrated samples can lead to peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals from reagents or glassware can cause significant line broadening.

Data Presentation

Table 1: Expected and Potential Impurity ¹H NMR Chemical Shifts (in CDCl₃)
Compound/ImpurityProtonExpected Chemical Shift (δ ppm)Multiplicity
This compound H-6~7.0 - 8.0s
-OCH₃3 distinct signals ~3.8 - 4.1s
-COOH>10br s
3,4,5-trimethoxybenzoic acidH-2, H-6~7.25s
3,5 -OCH₃~3.84s
4 -OCH₃~3.74s
WaterH₂OVariable (e.g., ~1.56 in CDCl₃)br s
Acetone-CH₃~2.17s
Ethyl Acetate-CH₃~1.26t
-CH₂~4.12q
Dichloromethane-CH₂~5.30s
TolueneAr-H~7.17 - 7.29m
-CH₃~2.36s

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: Expected and Potential Impurity ¹³C NMR Chemical Shifts (in DMSO-d₆)
Compound/ImpurityCarbonExpected Chemical Shift (δ ppm)
This compound -COOH~165 - 175
Ar-C~100 - 160
-OCH₃~55 - 65
3,4,5-trimethoxybenzoic acid-COOH~167.4
Ar-C~107.0, 126.4, 141.8, 153.1
-OCH₃~56.4, 60.6
Acetone-C=O~206.7
-CH₃~30.6
Dichloromethane-CH₂~54.0

Note: Chemical shifts are approximate and can vary with solvent.[5]

Experimental Protocols

Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can be critical for resolving overlapping peaks.

  • Dissolve: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter: Using a pipette with a small cotton or glass wool plug, transfer the solution into a clean NMR tube to remove any particulate matter.

  • Acquire Spectrum: Follow the standard operating procedures for your NMR spectrometer. Ensure proper tuning and shimming for optimal resolution.

Confirmatory Tests
  • D₂O Exchange: To identify labile protons (like -COOH and water), add one drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Peaks corresponding to exchangeable protons will disappear or significantly decrease in intensity.

  • Spiking: To confirm the identity of a suspected impurity (e.g., a solvent or starting material), add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.[2]

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data used to confirm the structure of 2-Bromo-3,4,5-trimethoxybenzoic acid. By presenting expected data alongside that of a structurally similar alternative, 3,4,5-trimethoxybenzoic acid, this document outlines the key spectroscopic features that differentiate these compounds, ensuring unambiguous identification.

Spectroscopic Data Comparison

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for the target compound and compare it with experimental data for 3,4,5-trimethoxybenzoic acid.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Expected) ~13.0Singlet1H-COOH
~7.3Singlet1HAr-H
~3.9Singlet3H-OCH₃
~3.8Singlet6H-OCH₃ (x2)
3,4,5-trimethoxybenzoic acid[1] 12.95Singlet1H-COOH
7.25Singlet2HAr-H
3.84Singlet6H-OCH₃ (para, meta)
3.74Singlet3H-OCH₃ (meta)

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Compound Chemical Shift (δ) ppm Assignment
This compound (Expected) ~166C=O
~152Ar-C-O
~145Ar-C-O
~141Ar-C-O
~128Ar-C-COOH
~115Ar-C-Br
~109Ar-C-H
~61-OCH₃
~56-OCH₃
3,4,5-trimethoxybenzoic acid[1][2] 167.40C=O
153.11Ar-C-O
141.81Ar-C-O
126.38Ar-C-COOH
106.98Ar-C-H
60.55-OCH₃
56.35-OCH₃

Table 3: Mass Spectrometry Data Comparison

Compound Technique [M-H]⁻ (m/z) Molecular Weight
This compound (Expected) ESI-MS289/291291.11
3,4,5-trimethoxybenzoic acid[3] ESI-MS211.2212.20

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

    • Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Average 1024 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a methanol:water (1:1) mixture.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition (Negative Ion Mode):

    • Infuse the sample solution at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Maintain the source temperature at 120 °C and the desolvation temperature at 300 °C.

    • Use nitrogen as the nebulizing and drying gas.

    • Acquire data in the m/z range of 50-500.

Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms nmr_data ¹H: Aromatic singlet (1H) ¹³C: Presence of C-Br signal nmr->nmr_data ms_data MS: Isotopic pattern of Bromine [M-H]⁻ at m/z 289/291 ms->ms_data structure_confirmation Structure Confirmed nmr_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-3,4,5-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of established analytical techniques applicable to the quantification of substituted benzoic acids, with a focus on providing a starting point for the development and validation of a method for 2-Bromo-3,4,5-trimethoxybenzoic acid. Due to a lack of specific published methods for this particular analyte, this document leverages data and protocols for structurally similar compounds, such as 2,4,5-trimethoxybenzoic acid and other brominated benzoic acid derivatives. The presented methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), serve as a robust foundation for researchers to establish a validated quantitative method for the target compound.

Comparison of Analytical Method Performance

The selection of an optimal analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes typical performance characteristics of common analytical techniques used for the quantification of related benzoic acid derivatives. These values should be considered as a baseline for the method development and validation for this compound.

Table 1: Comparison of Validation Parameters for Relevant Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)High-Performance Thin-Layer Chromatography (HPTLC)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.Separation on a planar stationary phase with densitometric quantification.Separation of volatile compounds followed by mass-based detection.
Linearity Range 0.5 - 100 µg/mL[1]100 - 700 ng/spot[1]0.01 - 20 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[1]99.08 ± 5.96%[1]100 - 111%[1]
Precision (% RSD) < 2%[1]< 2%[1]< 15%[1]
Limit of Detection (LOD) ~0.1 µg/mL[1]~4 ng/spot[1]~3 ng/mL[1]
Limit of Quantification (LOQ) ~0.5 µg/mL[1]~13 ng/spot[1]~10 ng/mL[1]
Primary Application Quantitative purity determination and impurity profiling.[2]Rapid screening and quantification.Identification and quantification of trace impurities and the main compound.[2]

Note: The data presented is based on studies of structurally similar compounds and should be validated for this compound.

Experimental Workflow and Methodologies

A logical workflow is crucial for the successful implementation and validation of any analytical method. Below is a generalized workflow for the chromatographic analysis of a substituted benzoic acid.

Analytical Workflow General Workflow for Chromatographic Quantification cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Std_Prep Standard Solution Preparation Injection Sample Injection Std_Prep->Injection Sample_Prep Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample_Prep->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Experimental workflow for chromatographic quantification.

Detailed Experimental Protocols

The following protocols are adapted from methods developed for analogous compounds and provide a detailed starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is robust for purity assessment and quantification.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data processing software.[1][4]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid to ensure the analyte is in its non-ionized form.[3][4] A potential starting gradient could be 30% acetonitrile increasing to 95% over a set time.

    • Flow Rate: 1.0 mL/min.[1][3]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: To be determined by scanning a standard solution of this compound (likely around 254 nm).[1]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.[4]

    • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for impurity identification, but requires derivatization for non-volatile benzoic acids.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization (Example using BSTFA):

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for 30 minutes to form the volatile trimethylsilyl (TMS) ester.

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).

    • Injector Temperature: 250-280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification of unknown impurities and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput technique suitable for quantification.

  • Instrumentation: HPTLC plate, sample applicator, developing chamber, and a densitometric scanner.

  • Methodology:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of non-polar and polar solvents. A starting point could be a mixture of toluene, ethyl acetate, and formic acid.[1]

    • Sample Application: Apply standard and sample solutions as bands of a specific volume onto the HPTLC plate.[1]

    • Development: Develop the plate in a saturated chamber to a defined distance.[1]

    • Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance for the analyte.[1]

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components in a chromatographic separation process, which is central to the HPLC and GC-MS methods described.

Chromatographic Separation Logical Relationship in Chromatographic Separation Analyte Analyte Separation Differential Partitioning Analyte->Separation introduced into MobilePhase Mobile Phase MobilePhase->Separation carries through StationaryPhase Stationary Phase StationaryPhase->Separation interacts with Detection Detector Separation->Detection elutes to Signal Analytical Signal Detection->Signal generates

Logical relationship of components in chromatography.

This guide provides a foundational framework for developing a quantitative analytical method for this compound. It is imperative that any chosen method undergoes a thorough validation process according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

Comparative Guide to Purity Analysis of 2-Bromo-3,4,5-trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of analytical methods for determining the purity of 2-Bromo-3,4,5-trimethoxybenzoic acid, a key building block in organic synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with a detailed experimental protocol. Its performance is compared with alternative techniques, supported by illustrative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly reliable and widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar aromatic carboxylic acids.[1][2]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid, analytical grade.[1][3]

  • Reference Standard: A well-characterized standard of this compound with known purity.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 2 min; linear gradient to 30% A / 70% B over 10 min; hold for 3 min
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D Prepared Sample E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G Chromatogram H Calculate Purity (% Area) G->H I Generate Report H->I

HPLC Purity Analysis Workflow

Comparison of Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification or high-accuracy assays.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)Potentiometric Titration
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.[4]Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[4]Measurement of the potential difference to determine the equivalence point of a neutralization reaction.[4]
Primary Application Quantitative purity determination and impurity profiling.[4]Identification and quantification of volatile impurities and the main compound after derivatization.[4]High-accuracy assay of the bulk active pharmaceutical ingredient (API).[4]
Sample Throughput HighModerateLow
Impurity Detection Excellent for non-volatile impuritiesExcellent for volatile and semi-volatile impuritiesNot suitable for impurity detection
Illustrative Purity (%) 99.599.499.6
Pros High resolution, sensitive, suitable for non-volatile compounds.Provides structural information for impurity identification.High precision and accuracy, an absolute method.
Cons May not be suitable for volatile impurities.Requires derivatization for non-volatile compounds, which can be complex.Not capable of detecting and quantifying impurities.
Alternative Methodologies: Experimental Considerations

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves converting the carboxylic acid to a more volatile ester, for example, through reaction with a silylating agent like BSTFA or by methylation with diazomethane or trimethylsilyldiazomethane.

  • Analysis: The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column (e.g., DB-5ms), and the mass spectrometer provides fragmentation patterns that can help in the identification of the main compound and any impurities.

Potentiometric Titration:

  • Procedure: A precisely weighed amount of the sample is dissolved in a suitable solvent (e.g., neutralized ethanol).[4] The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide.[4] The endpoint is determined by monitoring the potential change with a pH electrode.

  • Calculation: The purity is calculated based on the consumption of the titrant. This method provides a highly accurate assay of the acidic functional group but does not give information about non-acidic impurities.

Logical Relationship of Analytical Techniques

Analytical_Comparison cluster_compound Analyte cluster_methods Analytical Methods cluster_results Primary Outcome A 2-Bromo-3,4,5- trimethoxybenzoic acid B HPLC-UV A->B C GC-MS (with Derivatization) A->C D Potentiometric Titration A->D E Purity & Impurity Profile B->E C->E F Impurity Identification C->F G Bulk Assay D->G

Comparison of Analytical Techniques

Conclusion

For routine quality control and purity assessment of this compound, HPLC-UV is the recommended method due to its high resolving power, sensitivity, and suitability for non-volatile compounds. It provides a comprehensive profile of the main component and any non-volatile impurities. For impurity identification, GC-MS with derivatization is a valuable complementary technique. When a highly accurate assay of the bulk material is required without the need for impurity profiling, potentiometric titration is a reliable and precise method. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis.

References

"comparison of 2-Bromo-3,4,5-trimethoxybenzoic acid with other halogenated benzoic acids in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Utility of 2-Bromo-3,4,5-trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids are foundational building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. Among these, this compound stands out due to its unique substitution pattern, which influences its reactivity and makes it a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of this compound with other halogenated benzoic acids, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

The Impact of Halogen Substitution on Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the nature of the halogen atom on the benzoic acid ring profoundly impacts reactivity. The generally accepted reactivity trend for aryl halides is I > Br > Cl >> F.[1] This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to faster reactions and milder conditions compared to bromo and chloro derivatives.[1]

While iodo-substituted benzoic acids exhibit the highest reactivity, bromo-derivatives like this compound offer a balance of reactivity and stability, making them highly effective substrates.[1] Chloro-derivatives are the least reactive and often require more demanding reaction conditions.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[1] When comparing halogenated benzoic acids in this reaction, iodo-derivatives consistently show higher reactivity.[1] However, this compound and other bromo-benzoic acids are widely used and effective, though they may necessitate higher catalyst loadings or temperatures to achieve comparable yields to their iodo counterparts.[1][2]

Table 1: Comparison of Halogenated Benzoic Acids in Suzuki-Miyaura Coupling

Halogenated Benzoic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[3]
5-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidCatalyst System 2Cs₂CO₃1,4-Dioxane90892[3]
1-Bromo-2-(chloromethyl)benzeneArylboronic acidsPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80280-95[4]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.599[5]
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.598[5]

Note: The data presented are representative and compiled from literature for structurally similar substrates. Actual yields may vary depending on specific reaction conditions and the full substitution pattern of the benzoic acid.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][6] This reaction is instrumental in synthesizing alkynylated aromatic compounds. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated benzoic acids follows the I > Br > Cl trend. Bromo-benzoic acids are common substrates for this transformation.[1][6]

Table 2: Representative Data for Sonogashira Coupling of Aryl Bromides

Aryl BromideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT1290[6]
1-Bromo-4-(methoxymethoxy)benzenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTolueneRT12-[7]
2-Bromo-N-phenylbenzamidePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25-802-24-[8]

Note: This table provides a general overview. Specific yields for this compound would require dedicated experimental investigation under these conditions.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for a Bromo-benzoic Acid

Materials:

  • Bromo-benzoic acid derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 mmol)[1]

  • Anhydrous solvent (e.g., Toluene, 5 mL)[1]

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-benzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Sonogashira Coupling Protocol for a Bromo-benzoic Acid

Materials:

  • Bromo-benzoic acid derivative (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)[1]

  • Copper(I) iodide (CuI, 5 mol%)[1]

  • Base (e.g., Piperidine, 2.0 mmol)[1]

  • Anhydrous solvent (e.g., DMF, 5 mL)[1]

Procedure:

  • To a dry Schlenk flask, add the bromo-benzoic acid, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, base, and terminal alkyne via syringe.

  • Heat the reaction to 80 °C and stir for 8-16 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow start Start Materials: Bromo-benzoic Acid Arylboronic Acid reagents Add: - Palladium Catalyst - Base - Anhydrous Solvent start->reagents 1. reaction Heat and Stir (e.g., 100°C, 12-24h) reagents->reaction 2. monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring 3. workup Work-up: - Cool and Dilute - Wash - Dry monitoring->workup 4. purification Purification: Column Chromatography workup->purification 5. product Final Product: Biaryl Benzoic Acid purification->product 6.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow start Start Materials: Bromo-benzoic Acid Terminal Alkyne reagents Add: - Pd Catalyst & CuI - Base - Anhydrous Solvent start->reagents 1. reaction Heat and Stir (e.g., 80°C, 8-16h) reagents->reaction 2. monitoring Monitor Progress (TLC) reaction->monitoring 3. workup Work-up: - Cool and Dilute - Wash - Dry monitoring->workup 4. purification Purification: Column Chromatography workup->purification 5. product Final Product: Alkynylated Benzoic Acid purification->product 6.

Caption: General workflow for a Sonogashira cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules

Halogenated benzoic acids, including this compound and its isomers, are valuable intermediates in the synthesis of complex pharmaceuticals and bioactive compounds.[9][10] The specific substitution pattern of this compound, derived from 3,4,5-trimethoxybenzoic acid (a trimethyl ether of gallic acid), makes it a precursor for various therapeutic agents.[11] For instance, derivatives of 3,5-dibromo-4-methoxybenzoic acid have been explored for their potential as thyroid hormone receptor antagonists, anticancer, and antioxidant agents.[9]

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a framework for understanding the role of each component in the reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'B(OR)₂ Base Base Organoboron->Base Boronate [Ar'B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-substituted Trimethoxybenzoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and economic viability of synthetic routes. This guide provides an objective comparison of the reactivity of bromo- and iodo-substituted trimethoxybenzoic acids, focusing on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The fundamental difference in reactivity between iodo- and bromo-aromatic compounds is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker (approximately 228 kJ/mol) than the carbon-bromine (C-Br) bond (approximately 285 kJ/mol).[1] This lower bond dissociation energy of the C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycles of many cross-coupling reactions.[1][2] Consequently, aryl iodides are generally more reactive than aryl bromides.[2][3][4] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Data Summary

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-2,4-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001295
1-Bromo-2,4-dimethoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1002492
1-Iodo-3,5-dimethoxybenzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMF80298
1-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001896

This table presents data from various sources for illustrative purposes to highlight general reactivity trends. Direct comparison of yields requires identical reaction conditions. The data on these analogous compounds consistently supports the higher reactivity of the iodo-derivatives, often leading to shorter reaction times to achieve high yields.[1]

Key Cross-Coupling Reactions: A Comparative Overview

Suzuki-Miyaura Coupling: This versatile method for forming C-C bonds generally shows higher reactivity for aryl iodides, allowing for milder reaction conditions.[2] The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) complex, proceeds more readily with the weaker C-I bond.[5]

Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is also observed.[4][6][7] This allows for the use of lower temperatures and catalyst loadings when using iodo-substituted substrates.

Sonogashira Coupling: For the formation of C-C bonds between aryl halides and terminal alkynes, the Sonogashira reaction also follows the established reactivity pattern.[8][9] The use of aryl iodides can often circumvent the need for harsh reaction conditions.[9]

Ullmann Reaction: The copper-catalyzed Ullmann reaction, used for forming biaryl compounds, is also more facile with aryl iodides compared to aryl bromides.[10][11][12][13][14]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for bromo- and iodo-substituted trimethoxybenzoic acids.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the reactivity of a bromo- and an iodo-substituted trimethoxybenzoic acid in a Suzuki-Miyaura coupling reaction with an arylboronic acid.

Materials:

  • Aryl halide (bromo- or iodo-substituted trimethoxybenzoic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or DMF)

Procedure:

  • To a dried reaction vessel, add the aryl halide, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Heck Reaction

Objective: To synthesize a substituted alkene via the Heck reaction of a bromo- or iodo-substituted trimethoxybenzoic acid with an alkene.

Materials:

  • Aryl halide (bromo- or iodo-substituted trimethoxybenzoic acid) (1.0 mmol)

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 mmol)

  • Palladium(II) acetate (1-2 mol%)

  • Ligand (e.g., triphenylphosphine, 2-4 mol%)

  • Base (e.g., triethylamine, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, alkene, palladium(II) acetate, and ligand.

  • Add the anhydrous solvent, followed by the base.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15][16]

Protocol 3: Sonogashira Coupling

Objective: To form a C-C bond between a bromo- or iodo-substituted trimethoxybenzoic acid and a terminal alkyne.

Materials:

  • Aryl halide (bromo- or iodo-substituted trimethoxybenzoic acid) (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium catalyst on a solid support

  • Copper(I) oxide (Cu₂O) on alumina

  • Solvent (e.g., dried THF-DMA 9:1)

Procedure:

  • Dissolve the aryl halide and terminal alkyne in the solvent.

  • Prepare a column or cartridge packed with the palladium catalyst and Cu₂O on alumina.

  • Pass the solution through the catalyst-packed column at a controlled flow rate and temperature (e.g., 80 °C).

  • Collect the eluate.

  • Add water to the eluate and extract the product with an organic solvent (e.g., hexane).

  • Wash the combined organic layers with brine and dry over MgSO₄.

  • After evaporation of the solvent, purify the residue by column chromatography on silica gel.[17]

Visualizing the Reaction Pathway and Decision Logic

To further aid in the understanding of these cross-coupling reactions and the choice of starting material, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Rate-determining step Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArX Ar-X (I > Br) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Halide_Selection_Workflow start Start: Select Aryl Halide for Cross-Coupling question1 Is high reactivity (milder conditions, shorter time) a priority? start->question1 use_iodo Choose Iodo-substituted Trimethoxybenzoic Acid question1->use_iodo Yes question2 Are cost and availability the primary constraints? question1->question2 No end_iodo Proceed with synthesis use_iodo->end_iodo question2->use_iodo No use_bromo Choose Bromo-substituted Trimethoxybenzoic Acid question2->use_bromo Yes considerations Note: Bromo-substrate may require harsher conditions, longer reaction times, and higher catalyst loading. use_bromo->considerations end_bromo Proceed with synthesis use_bromo->end_bromo

Caption: Decision workflow for selecting an aryl halide.

Conclusion

The choice between an iodo- or bromo-substituted trimethoxybenzoic acid for cross-coupling reactions involves a trade-off between reactivity and cost. The iodo-substituted analogues are the more reactive coupling partners due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[2] This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or when high yields are paramount in a shorter timeframe. Conversely, bromo-substituted trimethoxybenzoic acids are generally less expensive and more readily available, making them a practical choice for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory yields. Ultimately, the optimal choice depends on the specific synthetic challenge, including the complexity of the substrate, the desired reaction conditions, and economic considerations.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-3,4,5-trimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 2-Bromo-3,4,5-trimethoxybenzoic Acid Derivatives and Structurally Related Compounds, Supported by Experimental Data.

The quest for novel therapeutic agents has led to significant interest in the biological activities of substituted benzoic acid derivatives. Among these, this compound and its analogs present a promising scaffold for drug discovery, owing to the unique combination of a bromine atom and three methoxy groups on the phenyl ring. While direct and extensive biological data for derivatives of this compound are limited in publicly available literature, a comparative analysis of structurally similar compounds provides valuable insights into their potential therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibitory activities.

This guide offers a comprehensive overview of the biological activities of derivatives of this compound and its close structural relatives. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Anticancer Activity: A Tale of Structural Nuances

The trimethoxybenzene moiety is a key pharmacophore in several potent anticancer agents. Its presence in the this compound scaffold suggests a potential for antiproliferative and cytotoxic effects. Studies on structurally related compounds, such as chalcones and stilbenes bearing the trimethoxybenzene group, have demonstrated significant anticancer activity against a range of cancer cell lines.

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549 (Human lung cancer)6.36
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbeneBXPC-3 (Pancreas cancer)0.34 µg/mL
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbeneSK-N-SH (Neuroblastoma)0.40 µg/mL
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbeneNCI-H460 (Lung cancer)0.36 µg/mL
3-bromo-3′,4′,5′,4-tetramethoxy-trans-stilbeneDU-145 (Prostate cancer)0.45 µg/mL
2',5'-dimethoxychalcone ester derivative (S8)A549 (Lung cancer)36.7
2',5'-dimethoxychalcone ester derivative (S8)Hep 3B (Liver cancer)23.2
2',5'-dimethoxychalcone ester derivative (S8)HT-29 (Colon cancer)23.8
2',5'-dimethoxychalcone ester derivative (S8)MCF-7 (Breast cancer)6.4
Dihydroartemisinin-TMCA ester (S5)PC-3 (Prostate cancer)17.22
Dihydroartemisinin-TMCA ester (S5)SGC-7901 (Gastric cancer)11.82
Dihydroartemisinin-TMCA ester (S5)A549 (Lung cancer)0.50
Dihydroartemisinin-TMCA ester (S5)MDA-MB-435s (Melanoma)5.33

Note: TMCA refers to 3,4,5-trimethoxycinnamic acid.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Enzyme Inhibition: Targeting Key Biological Pathways

The substituted benzoic acid scaffold is a versatile template for the design of enzyme inhibitors. The specific arrangement of substituents on the aromatic ring can facilitate interactions with the active sites of various enzymes, leading to the modulation of their activity. Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated as inhibitors of enzymes such as acetylcholinesterase, highlighting the potential of this scaffold in targeting enzymes implicated in disease.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of a structurally related compound against acetylcholinesterase.

Compound/DerivativeEnzymeIC50 (µM)Reference
Hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acidAcetylcholinesterase (AChE)Potent inhibitory activity (specific IC50 values not provided in the abstract)
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring acetylcholinesterase (AChE) activity.

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Inhibition Acetylcholinesterase Action and Inhibition cluster_0 Normal AChE Activity cluster_1 AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline AceticAcid Acetic Acid AChE->AceticAcid ACh_inhib Acetylcholine (ACh) Blocked Inhibited AChE ACh_inhib->Blocked Hydrolysis Blocked AChE_inhib Acetylcholinesterase (AChE) AChE_inhib->Blocked Inhibitor Inhibitor (e.g., trimethoxybenzoic acid derivative) Inhibitor->AChE_inhib Binding

A Comparative Analysis of Brominated vs. Non-Brominated Trimethoxybenzoic Acids: Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of trimethoxybenzoic acids reveals that the strategic addition of bromine atoms can significantly modulate their biological activities. This guide provides a comparative analysis of brominated and non-brominated trimethoxybenzoic acids, focusing on their antimicrobial, antioxidant, and cytotoxic properties. While extensive data exists for the non-brominated parent compound, 3,4,5-trimethoxybenzoic acid, information on its brominated analogs is more limited, necessitating a broader examination of the effects of bromination on similar phenolic compounds.

I. Comparative Biological Activity

The introduction of a bromine atom to the trimethoxybenzoic acid scaffold is predicted to enhance its biological efficacy, a trend observed in other phenolic compounds where halogenation often leads to increased potency.

Antimicrobial Activity

Non-brominated 3,4,5-trimethoxybenzoic acid has demonstrated notable antibacterial activity. In contrast, while direct comparative data for a brominated counterpart is scarce, the general principles of medicinal chemistry suggest that the addition of a bulky, lipophilic bromine atom could enhance membrane permeability and interaction with bacterial targets.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3,4,5-Trimethoxybenzoic AcidStaphylococcus aureus0.97 µg/mL[1]
2-Bromo-3,4,5-trimethoxybenzoic AcidNot availableData not available
Antioxidant Activity

Phenolic compounds, including trimethoxybenzoic acids, are known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The electronic effects of a bromine substituent could influence this activity.

CompoundAssayIC50
3,4,5-Trimethoxybenzoic AcidDPPH Radical ScavengingData not available in direct search results
This compoundDPPH Radical ScavengingData not available

Note: While specific IC50 values for the direct antioxidant activity of the parent compounds were not found in the immediate search, derivatives of 3,4,5-trimethoxybenzoic acid are known to be potent antioxidants[2].

Cytotoxic Activity

The cytotoxic potential of these compounds is critical for their consideration in drug development. While some derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their anticancer properties, the cytotoxicity of the parent compound and its brominated analogs requires further elucidation.

CompoundCell LineIC50
3,4,5-Trimethoxybenzoic AcidNot availableData not available
This compoundNot availableData not available

II. Structure-Activity Relationship Insights

The key structural difference lies in the presence of a bromine atom on the aromatic ring. This substitution can influence the molecule's properties in several ways:

  • Lipophilicity: Bromine is a lipophilic atom. Its addition to the trimethoxybenzoic acid structure increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity.

  • Electronic Effects: Bromine is an electron-withdrawing group through induction but an electron-donating group through resonance. This dual nature can alter the electron density of the aromatic ring and the acidity of the carboxylic acid group, which may affect binding to biological targets.

  • Steric Hindrance: The size of the bromine atom can introduce steric hindrance, influencing how the molecule interacts with enzymes or receptors. This can lead to altered selectivity and potency.

Based on general SAR principles for halogenated phenols, it is hypothesized that bromination of trimethoxybenzoic acid could lead to:

  • Enhanced Antimicrobial Activity: Increased lipophilicity may facilitate penetration of bacterial cell walls.

  • Modulated Antioxidant Activity: The electron-withdrawing nature of bromine could influence the hydrogen-donating ability of any hydroxyl groups (if present in derivatives) or the overall radical scavenging capacity of the aromatic ring.

  • Increased Cytotoxicity: Enhanced cellular uptake and potential for specific interactions with cellular components could lead to higher cytotoxicity.

III. Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activities of these compounds.

Synthesis of this compound

A common synthetic route involves the direct bromination of 3,4,5-trimethoxybenzoic acid.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

Procedure:

  • Dissolve 3,4,5-trimethoxybenzoic acid in the anhydrous solvent in a round-bottom flask.

  • Add N-Bromosuccinimide and the radical initiator to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (brominated or non-brominated trimethoxybenzoic acid)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Test compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add different concentrations of the test compound to the wells. Include a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is then calculated.

IV. Visualizations

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Trimethoxybenzoic Acid) bromination Bromination start->bromination purification Purification bromination->purification char Characterization (NMR, MS) purification->char antimicrobial Antimicrobial Assay (MIC Determination) char->antimicrobial antioxidant Antioxidant Assay (DPPH) char->antioxidant cytotoxicity Cytotoxicity Assay (MTT) char->cytotoxicity sar Structure-Activity Relationship Analysis antimicrobial->sar antioxidant->sar cytotoxicity->sar G compound Brominated Trimethoxybenzoic Acid membrane Cell Membrane Penetration compound->membrane ros Increased ROS Production membrane->ros stress Oxidative Stress ros->stress damage DNA Damage stress->damage apoptosis Apoptosis damage->apoptosis

References

The Strategic Synthesis of Key Pharmaceutical Intermediates: A Cost-Effectiveness Comparison of 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical research and drug development, the selection of starting materials is a critical decision that profoundly influences the economic viability and overall efficiency of a synthetic route. 2-Bromo-3,4,5-trimethoxybenzoic acid is a valuable building block in the synthesis of a variety of complex molecules. This guide provides an in-depth, data-driven comparison of its cost-effectiveness as a starting material against a key alternative, 2-iodo-3,4,5-trimethoxybenzoic acid, with a focus on their application in Suzuki-Miyaura cross-coupling reactions.

Cost Analysis of Starting Materials

The economic feasibility of a synthetic pathway begins with the cost of the primary starting materials. A comparative analysis of the bulk pricing for 3,4,5-trimethoxybenzoic acid, the precursor to both the bromo and iodo derivatives, and the respective halogenating agents is presented below.

CompoundSupplierPrice (USD/kg)
3,4,5-Trimethoxybenzoic acidVaries~900[1]
N-Bromosuccinimide (NBS)Varies~70 - 172[2][3]
2-Iodo-3,4,5-trimethoxybenzoic acidVariesSignificantly higher than the bromo-derivative (exact bulk pricing is difficult to ascertain from public sources but is generally much higher due to the cost of iodine reagents)

Synthetic Pathways and Cost Implications

The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 3,4,5-trimethoxybenzoic acid. A high-yielding and cost-effective method is adapted from a patented procedure for a similar substrate.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4,5-Trimethoxybenzoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) for acidification

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve 3,4,5-trimethoxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Slowly add N-Bromosuccinimide to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

A similar procedure for a related compound reports a yield of 93%.[2]

Synthesis_Pathway start 3,4,5-Trimethoxybenzoic Acid reagent NBS, NaOH(aq) start->reagent product This compound reagent->product

Synthesis of this compound.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-bromo- and 2-iodo-3,4,5-trimethoxybenzoic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. The choice of the halide has a significant impact on reaction efficiency.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl. This is due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with aryl iodides often proceed under milder conditions and with higher yields compared to their bromo counterparts.

However, the significantly lower cost of this compound often makes it the more economically attractive option, especially for large-scale synthesis, even if it requires slightly more forcing reaction conditions or results in a marginally lower yield.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (2-Bromo- or 2-Iodo-3,4,5-trimethoxybenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling Aryl_Halide Aryl Halide (Bromo or Iodo derivative) Catalyst Pd Catalyst, Base Aryl_Halide->Catalyst Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Catalyst Product Biaryl Product Catalyst->Product

Generalized Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

Aryl HalideReaction Time (h)Yield (%)
1-Iodo-2,4-dimethoxybenzene1295
1-Bromo-2,4-dimethoxybenzene2492

This data suggests that while the iodo-compound is more reactive, the bromo-analogue still provides excellent yields, albeit with longer reaction times.

Conclusion

The choice between this compound and its iodo-counterpart as a starting material is a classic example of the trade-off between cost and reactivity in chemical synthesis.

  • This compound offers a significant cost advantage due to the lower price of the starting materials and the high-yielding synthesis. This makes it an excellent choice for large-scale production where cost per kilogram of the final product is a critical factor. The slightly lower reactivity in subsequent coupling reactions can often be compensated for by adjusting reaction conditions.

  • 2-Iodo-3,4,5-trimethoxybenzoic acid , while more expensive, provides the benefit of higher reactivity, potentially leading to shorter reaction times, milder conditions, and in some cases, higher yields. This may be advantageous in research and development settings or for the synthesis of particularly complex or sensitive target molecules where maximizing yield and minimizing reaction time is of utmost importance.

For many applications, the cost-effectiveness of This compound makes it the superior starting material for industrial-scale synthesis, providing a balance of high performance and economic viability. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic goals and the overall economic context when making their selection.

References

Evaluating 2-Bromo-3,4,5-trimethoxybenzoic Acid as a Pharmaceutical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive evaluation of 2-Bromo-3,4,5-trimethoxybenzoic acid as a pharmaceutical intermediate, comparing its synthetic efficacy against a key alternative, 3,4,5-trimethoxybenzoic acid. This analysis is supported by experimental data from peer-reviewed literature and patents, with a focus on the synthesis of precursors for important pharmaceuticals such as the antibacterial agent, Trimethoprim.

Executive Summary

This compound presents a versatile, albeit potentially more complex, synthetic route compared to the more direct pathway offered by 3,4,5-trimethoxybenzoic acid. The presence of the bromine atom in the former allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and other cross-coupling reactions, offering modularity in analog synthesis. However, this comes at the cost of an additional synthetic step (bromination) and the potential for de-bromination in subsequent reactions.

Conversely, 3,4,5-trimethoxybenzoic acid provides a more straightforward path to key intermediates like 3,4,5-trimethoxybenzaldehyde, a direct precursor for Trimethoprim. The choice between these two intermediates will ultimately depend on the specific synthetic strategy, the desired molecular diversity, and cost-benefit analysis of the overall process.

Comparative Analysis of Synthetic Pathways

The primary application of the trimethoxybenzoyl moiety in pharmaceuticals is exemplified by the synthesis of Trimethoprim. Below, we compare two potential synthetic pathways to a key precursor, 3,4,5-trimethoxybenzaldehyde, starting from our target intermediate and its non-brominated alternative.

Data Presentation: Synthesis of Intermediates
ParameterRoute A: From this compoundRoute B: From 3,4,5-trimethoxybenzoic Acid
Starting Material 3,4,5-trimethoxybenzoic acidGallic Acid
Key Transformations BrominationMethylation
Reported Yield 90-95% (for similar brominations)~91%
Reported Purity >98%High
Number of Steps 2 (Methylation of Gallic Acid, then Bromination)1
Key Reagents N-Bromosuccinimide (NBS) or Br₂Dimethyl sulfate
Advantages Introduces a versatile handle for cross-coupling reactions.More direct route to the non-brominated intermediate.
Disadvantages Additional synthetic step. Use of potentially hazardous brominating agents.Less versatile for generating diverse analogs via cross-coupling.
Data Presentation: Hypothetical Conversion to 3,4,5-trimethoxybenzaldehyde
ParameterRoute A: From this compoundRoute B: From 3,4,5-trimethoxybenzoic Acid
Key Transformations 1. Reduction of Carboxylic Acid to Alcohol2. Oxidation of Alcohol to Aldehyde3. De-bromination1. Reduction of Carboxylic Acid to Alcohol2. Oxidation of Alcohol to Aldehyde
Estimated Overall Yield Moderate to Good (multi-step)Good to Excellent
Key Reagents Reducing agents (e.g., LiAlH₄), Oxidizing agents (e.g., PCC), Catalyst for de-bromination (e.g., Pd/C with H₂)Reducing agents (e.g., LiAlH₄), Oxidizing agents (e.g., PCC)
Advantages Potential for late-stage diversification before de-bromination.Fewer steps, potentially higher overall yield.
Disadvantages Longer synthetic route. Potential for side reactions during de-bromination.Less flexible for analog synthesis requiring a halogen handle.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical, based on similar reactions)

This protocol is based on the bromination of similar activated aromatic compounds.

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add NBS (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of 3,4,5-trimethoxybenzaldehyde from 3,4,5-trimethoxybenzoic Acid

This is a standard two-step reduction-oxidation procedure.

Step 1: Reduction to (3,4,5-trimethoxyphenyl)methanol

Materials:

  • 3,4,5-trimethoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Carefully add LiAlH₄ (1.5 eq) to a stirring suspension of 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (3,4,5-trimethoxyphenyl)methanol.

Step 2: Oxidation to 3,4,5-trimethoxybenzaldehyde

Materials:

  • (3,4,5-trimethoxyphenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirring suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of (3,4,5-trimethoxyphenyl)methanol (1.0 eq) in DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to yield 3,4,5-trimethoxybenzaldehyde.

Mandatory Visualization

experimental_workflow cluster_route_a Route A: this compound Pathway cluster_route_b Route B: 3,4,5-trimethoxybenzoic Acid Pathway A1 Gallic Acid A2 Methylation A1->A2 A3 3,4,5-trimethoxybenzoic acid A2->A3 A4 Bromination A3->A4 A5 This compound A4->A5 A6 Reduction A5->A6 A7 2-Bromo-3,4,5-trimethoxybenzyl alcohol A6->A7 A8 Oxidation A7->A8 A9 2-Bromo-3,4,5-trimethoxybenzaldehyde A8->A9 A10 De-bromination A9->A10 A11 3,4,5-trimethoxybenzaldehyde A10->A11 B1 Gallic Acid B2 Methylation B1->B2 B3 3,4,5-trimethoxybenzoic acid B2->B3 B4 Reduction B3->B4 B5 (3,4,5-trimethoxyphenyl)methanol B4->B5 B6 Oxidation B5->B6 B7 3,4,5-trimethoxybenzaldehyde B6->B7

Caption: Comparative synthetic workflows to 3,4,5-trimethoxybenzaldehyde.

logical_relationship Intermediate Choice of Intermediate Bromo_Intermediate This compound Intermediate->Bromo_Intermediate Versatility NonBromo_Intermediate 3,4,5-trimethoxybenzoic acid Intermediate->NonBromo_Intermediate Directness Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki) Bromo_Intermediate->Cross_Coupling Direct_Functionalization Direct Functionalization/ Reduction NonBromo_Intermediate->Direct_Functionalization Analog_Synthesis Analog Synthesis/ Diversity Cross_Coupling->Analog_Synthesis Direct_Synthesis Direct Synthesis of Target Molecule Direct_Functionalization->Direct_Synthesis

Caption: Decision logic for intermediate selection in pharmaceutical synthesis.

signaling_pathway_placeholder cluster_synthesis General Synthetic Utility Start Aromatic Precursor Step1 Functional Group Interconversion Start->Step1 Intermediate Key Intermediate (e.g., this compound) Step1->Intermediate Step2 Coupling or Cyclization Reaction Intermediate->Step2 Product Active Pharmaceutical Ingredient (API) Step2->Product

Caption: Generalized role of an intermediate in a synthetic pathway.

Conclusion

The efficacy of this compound as a pharmaceutical intermediate is highly context-dependent. For synthetic routes that can leverage the reactivity of the bromine atom for strategic bond formations, particularly in the creation of diverse compound libraries for structure-activity relationship (SAR) studies, it is a valuable building block. However, for the direct synthesis of established drugs like Trimethoprim, where a non-brominated precursor is directly utilized, the pathway involving 3,4,5-trimethoxybenzoic acid is more efficient and likely more cost-effective due to the shorter synthetic sequence.

Researchers and drug development professionals should carefully consider the overall synthetic strategy, the need for molecular diversity, and the economic aspects when choosing between these two intermediates. The provided data and protocols offer a foundation for making an informed decision based on the specific goals of the pharmaceutical development program.

A Comparative Analysis of Synthetic Pathways to Halogenated Trimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into aromatic scaffolds like trimethoxybenzoic acid is a critical tool for modulating physicochemical and pharmacological properties. This guide provides a comparative overview of principal synthetic routes to fluorinated, chlorinated, brominated, and iodinated trimethoxybenzoic acids, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

This publication critically evaluates two primary strategies for the halogenation of trimethoxybenzoic acid isomers: electrophilic aromatic substitution and the Sandmeyer reaction, including the related Balz-Schiemann reaction for fluorination. Each method offers distinct advantages and is suited to different substitution patterns and halogen types.

Comparison of Synthetic Routes

The choice of synthetic strategy for halogenating trimethoxybenzoic acids is contingent on the desired halogen, the specific isomer of the starting material, and the required regioselectivity. Below is a summary of common methods with available quantitative data.

Starting MaterialTarget CompoundHalogenation MethodReagentsReaction TimeTemperature (°C)Yield (%)
3,4,5-Trimethoxybenzoic Acid2-Iodo-3,4,5-trimethoxybenzoic AcidElectrophilic IodinationI₂, Silver Trifluoroacetate (AgTFA)Not SpecifiedNot SpecifiedNot Specified[1]
3,4,5-Trimethoxybenzoic Acid2,6-Dibromo-3,4,5-trimethoxybenzoic AcidElectrophilic BrominationNot SpecifiedNot SpecifiedNot Specified2.0[2]
2,3,4-Trimethoxybenzoic Acid6-Bromo-2,3,4-trimethoxybenzoic AcidElectrophilic BrominationN-Bromosuccinimide (NBS)Not SpecifiedNot Specified92.2[3]
Aromatic Amines (general)Aryl Chlorides/BromidesSandmeyer ReactionNaNO₂, HCl/HBr, CuCl/CuBrNot Specified0 - 25Not Specified[4][5]
Aromatic Amines (general)Aryl FluoridesBalz-Schiemann ReactionHBF₄, NaNO₂Not SpecifiedThermal DecompositionTypically good yields[6]

Synthetic Pathways and Methodologies

The two predominant pathways for the synthesis of halogenated trimethoxybenzoic acids are direct electrophilic halogenation and a two-step process involving diazotization of an amino-trimethoxybenzoic acid followed by a Sandmeyer or Balz-Schiemann reaction.

Synthetic_Pathways cluster_electrophilic Electrophilic Aromatic Substitution cluster_sandmeyer Sandmeyer & Balz-Schiemann Reactions TMB_E Trimethoxybenzoic Acid Halogenated_TMB_E Halogenated Trimethoxybenzoic Acid TMB_E->Halogenated_TMB_E Electrophilic Halogenating Agent (e.g., X₂, NCS, NBS, NIS) Amino_TMB Amino-trimethoxybenzoic Acid Diazonium_Salt Diazonium Salt Amino_TMB->Diazonium_Salt NaNO₂, Acid Halogenated_TMB_S Halogenated Trimethoxybenzoic Acid Diazonium_Salt->Halogenated_TMB_S CuX (X=Cl, Br) or KI or HBF₄ (heat)

Fig. 1: Overview of major synthetic routes to halogenated trimethoxybenzoic acids.
Electrophilic Aromatic Substitution

Direct halogenation of the electron-rich trimethoxybenzoic acid ring is a common approach. The regioselectivity is dictated by the directing effects of the methoxy and carboxylic acid groups.

Experimental Protocol: Bromination of 2,3,4-Trimethoxybenzoic Acid to yield 6-Bromo-2,3,4-trimethoxybenzoic Acid [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,2,3-trimethoxybenzene in a solvent.

  • Bromination: Add N-Bromosuccinimide (NBS) to the solution. The reaction proceeds to yield 2,3,4-trimethoxy bromobenzene.

  • Cyanation: The resulting 2,3,4-trimethoxy bromobenzene is then reacted with cuprous cyanide in DMF as a solvent to produce 2,3,4-trimethoxy cyanobenzene.

  • Hydrolysis: The final step involves hydrolysis and acidification of the cyanobenzene to yield 2,3,4-trimethoxybenzoic acid. (Note: This is a multi-step synthesis of the halogenated precursor to the acid). A more direct bromination of the acid would involve reacting 2,3,4-trimethoxybenzoic acid with a bromine source like Br₂ in a suitable solvent, often with a Lewis acid catalyst if needed.

Experimental Protocol: Iodination of 3,4,5-Trimethoxybenzoic Acid [1]

  • Reagent Preparation: A combination of iodine and silver trifluoroacetate (AgTFA) is utilized as the iodinating agent.

  • Reaction: 3,4,5-trimethoxybenzoic acid is reacted with the prepared iodinating agent.

  • Work-up and Isolation: Details of the work-up and isolation procedure to obtain 2-iodo-3,4,5-trimethoxybenzoic acid are not fully specified in the abstract but would typically involve extraction and purification by crystallization or chromatography.

Sandmeyer and Balz-Schiemann Reactions

This two-step method provides an alternative route, particularly for introducing halogens at positions that are not readily accessible through direct electrophilic substitution. The process begins with the diazotization of an amino-trimethoxybenzoic acid, followed by displacement of the diazonium group with a halide.

Sandmeyer_Workflow Start Start: Amino-trimethoxybenzoic Acid Diazotization Diazotization: Add NaNO₂ and strong acid (e.g., HCl) at low temperature (0-5 °C) Start->Diazotization Diazonium_Formation Formation of Diazonium Salt Intermediate Diazotization->Diazonium_Formation Halogenation Halogen Displacement Diazonium_Formation->Halogenation Chlorination Chlorination: Add CuCl Halogenation->Chlorination Bromination Bromination: Add CuBr Halogenation->Bromination Iodination Iodination: Add KI Halogenation->Iodination Fluorination Fluorination (Balz-Schiemann): Add HBF₄, then heat Halogenation->Fluorination End End: Halogenated Trimethoxybenzoic Acid Chlorination->End Bromination->End Iodination->End Fluorination->End

Fig. 2: Generalized workflow for the Sandmeyer and Balz-Schiemann reactions.

Experimental Protocol: General Procedure for Sandmeyer Reaction [4][5][7]

  • Diazotization: Dissolve the starting amino-trimethoxybenzoic acid in a cold aqueous solution of a strong acid (e.g., HCl or HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Halogenation:

    • For Chlorination/Bromination: In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr) in the corresponding concentrated halogen acid. Slowly add the cold diazonium salt solution to the copper(I) halide solution. The reaction is often accompanied by the evolution of nitrogen gas.

    • For Iodination: Simply add a solution of potassium iodide (KI) to the diazonium salt solution. Copper catalysis is generally not required.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. The product can then be isolated by extraction into an organic solvent, followed by washing, drying, and purification.

Experimental Protocol: General Procedure for Balz-Schiemann Reaction (Fluorination) [6]

  • Diazotization and Precipitation: Dissolve the amino-trimethoxybenzoic acid in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution and add aqueous sodium nitrite to form the sparingly soluble diazonium tetrafluoroborate salt, which precipitates from the solution.

  • Isolation: Collect the precipitated diazonium tetrafluoroborate by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., ether or ethanol), and then dry it carefully.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. Decomposition occurs, releasing nitrogen gas and boron trifluoride, to yield the aryl fluoride. The decomposition can sometimes be vigorous, so it should be performed with caution.

  • Purification: The resulting fluorinated trimethoxybenzoic acid can be purified by distillation or recrystallization.

Conclusion

The synthesis of halogenated trimethoxybenzoic acids can be achieved through several routes, with electrophilic aromatic substitution and the Sandmeyer/Balz-Schiemann reactions being the most prominent. The choice of method depends on the desired product, availability of starting materials, and required regioselectivity. For direct halogenation, electrophilic substitution is often employed, while the Sandmeyer and Balz-Schiemann reactions offer a versatile alternative for introducing halogens via an amino precursor, which can be particularly useful for accessing substitution patterns that are otherwise difficult to obtain. Further optimization of reaction conditions for specific isomers and halogens is an ongoing area of research aimed at improving yields and process efficiency.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,4,5-trimethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Bromo-3,4,5-trimethoxybenzoic acid as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the general guidelines for the disposal of halogenated organic compounds and substituted benzoic acids, in the absence of a specific Safety Data Sheet for this compound.

Chemical and Hazard Profile

A summary of the key identifiers and hazard classifications for this compound and its structural analogs is presented below. This information underscores the importance of handling this compound with care and adhering to prescribed safety protocols.

Identifier/ParameterInformationSource Analogs
CAS Number 23346-82-9N/A
Appearance Solid, crystalline powderGeneral knowledge of similar compounds
Primary Hazards Likely skin and eye irritant. May cause respiratory irritation.SDS for related bromo- and methoxy-benzoic acids
Environmental Hazards Potentially persistent and harmful to aquatic life. Do not allow to enter waterways.General principles for halogenated organics
Disposal Classification Likely a regulated hazardous waste.US EPA guidelines for halogenated organic compounds

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Containment:

  • Solid Waste:

    • Carefully sweep any solid this compound into a designated, labeled, and sealable hazardous waste container.

    • Avoid generating dust. If dust is present, use a damp cloth to gently wipe the area, and dispose of the cloth as hazardous waste.

  • Contaminated Materials:

    • Dispose of any items contaminated with this compound (e.g., weighing paper, gloves, pipette tips) in the same designated hazardous waste container.

  • Solutions:

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

3. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.

4. Disposal Pathway:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

  • Licensed Disposal: this compound, as a halogenated organic compound, will likely be incinerated at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 2-Bromo-3,4,5- trimethoxybenzoic acid for disposal ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe assess_form Assess the form of the waste ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_form->liquid_waste Liquid sweep Carefully sweep into a designated hazardous waste container solid_waste->sweep collect_liquid Collect in a designated, sealed hazardous waste container liquid_waste->collect_liquid label_container Label container with: - 'Hazardous Waste' - Chemical Name - Quantity sweep->label_container collect_liquid->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on the properties of structurally similar chemicals. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified professional for disposal procedures that are specific to your location and circumstances. Always adhere to all applicable local, state, and federal regulations.

Personal protective equipment for handling 2-Bromo-3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-3,4,5-trimethoxybenzoic acid was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. The procedural recommendations are based on established best practices for handling similar brominated and methoxylated benzoic acid derivatives.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures.

Body PartRecommended ProtectionSpecification/Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate if splashing is a risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is mandatory.Inspect gloves for any signs of degradation or puncture before use.[2][3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if ventilation is inadequate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][5]
Body Long-sleeved clothing or a lab coat should be worn to prevent skin exposure.[6]N/A

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][7]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Gather all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid the formation of dust when handling the solid material.[4][8]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory area.[1][9]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical advice/attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][6] Get medical attention if skin irritation occurs.[1][2]

  • Inhalation: Move the individual to fresh air.[1][2] If the person is not breathing, give artificial respiration.[1][6] Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[1][2] All waste containing this chemical should be treated as hazardous waste.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[3] Dispose of this container to a hazardous or special waste collection point.[6]

Safe Handling Workflow

Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling cluster_emergency Emergency Response prep Preparation ppe_check Inspect PPE prep->ppe_check handling Handling spill Spill/Exposure handling->spill Emergency storage Storage end End of Process storage->end first_aid Administer First Aid spill->first_aid cleanup Spill Cleanup Protocol spill->cleanup disposal Disposal disposal->end hood_check Verify Fume Hood Operation ppe_check->hood_check safety_eq Check Safety Shower/Eyewash hood_check->safety_eq weigh Weigh in Ventilated Area safety_eq->weigh transfer Transfer Chemical weigh->transfer wash Wash Hands After Handling transfer->wash wash->storage Store Unused Chemical wash->disposal Dispose of Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4,5-trimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4,5-trimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.